AR-C118925XX
Description
Properties
IUPAC Name |
5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N7O3S/c1-15-3-8-20-17(11-15)5-6-18-12-16(2)4-9-21(18)24(20)22-14-35(28(37)30-26(22)39)13-19-7-10-23(38-19)25(36)29-27-31-33-34-32-27/h3-12,14,24H,13H2,1-2H3,(H,30,37,39)(H2,29,31,32,33,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKNPGQAFNALOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(C3=C(C=C2)C=C(C=C3)C)C4=CN(C(=O)NC4=S)CC5=CC=C(O5)C(=O)NC6=NNN=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AR-C118925XX: A Technical Guide to its Mechanism of Action as a P2Y2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-C118925XX is a potent, selective, and competitive antagonist of the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1][2] This document provides an in-depth overview of the mechanism of action of this compound, detailing its effects on intracellular signaling cascades and cellular functions. It includes a summary of its pharmacological data, detailed experimental protocols for assessing its activity, and visual representations of its mechanism and experimental application.
Introduction
The P2Y2 receptor is implicated in a wide array of physiological and pathophysiological processes, including inflammation, mechanosensing, and cell migration.[3] Its activation by nucleotides triggers diverse intracellular signaling pathways. This compound has emerged as a critical pharmacological tool for elucidating the roles of the P2Y2 receptor in these processes and as a potential therapeutic agent in diseases characterized by excessive P2Y2 receptor signaling.
Mechanism of Action
This compound functions as a competitive and reversible antagonist at the P2Y2 receptor.[1] By binding to the receptor, it prevents the binding of endogenous agonists like ATP and UTP, thereby inhibiting the initiation of downstream signaling cascades. The primary signaling pathway inhibited by this compound is the Gq/11-mediated activation of phospholipase C (PLC).[3][4]
This inhibition has several key downstream consequences:
-
Inhibition of Inositol Trisphosphate (IP3) Production: By preventing PLC activation, this compound blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG).[3]
-
Suppression of Intracellular Calcium Mobilization: The reduction in IP3 levels leads to a decrease in the release of calcium (Ca2+) from the endoplasmic reticulum, a hallmark of P2Y2 receptor activation.[3][5]
-
Downregulation of Protein Kinase C (PKC) Activity: The concomitant lack of DAG production prevents the activation of PKC and its downstream targets.[3]
-
Modulation of Cytoskeletal Rearrangement: P2Y2 receptor activation is linked to the activation of small GTPases like Rho and Rac, which are critical for cell migration and cytoskeletal dynamics. This compound can inhibit these processes by blocking the initial receptor activation.[3]
-
Reduction of Pro-inflammatory Mediator Release: this compound has been shown to inhibit ATP-induced production of pro-inflammatory cytokines such as IL-6 and the phosphorylation of p38 MAP kinase.[6]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized in various in vitro assays.
| Parameter | Value | Assay System | Reference |
| pA2 | 8.43 | Not specified | [1] |
| pA2 | 37.2 nM | Calcium Mobilization Assay | [2][7] |
| pA2 | 51.3 nM | β-arrestin Translocation Assay | [2][7] |
| IC50 | 1 µM | ATP-γS-induced mucin secretion | [1] |
| Selectivity | >50-fold | Against other P2Y receptors | [7] |
Signaling Pathway Diagram
The following diagram illustrates the canonical P2Y2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol details the measurement of this compound's ability to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
Cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells)[8]
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[9]
-
P2Y2 receptor agonist (e.g., ATP or UTP)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR)[9]
Procedure:
-
Cell Plating: Plate P2Y2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight to allow for adherence.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Antagonist Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include vehicle control wells.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Measure baseline fluorescence. Add a pre-determined concentration of the P2Y2 agonist (e.g., ATP) to all wells simultaneously using the automated liquid handling system.
-
Data Acquisition: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The inhibitory effect of this compound is determined by comparing the ΔF in the presence of the antagonist to the ΔF in the vehicle control. IC50 or pA2 values can be calculated from the concentration-response curves.
Neutrophil Chemotaxis Assay (Under-Agarose)
This protocol outlines a method to assess the effect of this compound on neutrophil migration towards a chemoattractant.
Materials:
-
Isolated human neutrophils
-
RPMI 1640 medium with 20% heat-inactivated fetal bovine serum (FBS)
-
Agarose
-
Chemoattractant (e.g., a P2Y2 agonist like ATP or another chemoattractant to assess specificity)
-
This compound
-
35-mm culture dishes
-
Microscope
Procedure:
-
Agarose Gel Preparation: Prepare a 1.2% agarose solution and mix it with an equal volume of pre-warmed 2x RPMI 1640 medium containing 20% FBS. Pour 3 mL of this mixture into a 35-mm culture dish and allow it to solidify.[10]
-
Well Creation: Create three wells in a linear arrangement in the solidified agarose using a 3.5-mm punch. The distance between the wells should be approximately 2.8 mm.[10]
-
Cell and Chemoattractant Loading:
-
In the central well, add 10 µL of the neutrophil suspension (pre-incubated with either vehicle or a desired concentration of this compound for 30 minutes at 37°C).
-
In one outer well, add 10 µL of the chemoattractant.
-
In the other outer well, add 10 µL of control medium.
-
-
Incubation: Incubate the dish for 2 hours at 37°C in a 5% CO2 incubator to allow for neutrophil migration.[10]
-
Analysis: Observe and measure the distance of neutrophil migration from the edge of the central well towards the chemoattractant-containing well using a microscope at 100x magnification. Compare the migration distance in the presence and absence of this compound.
Experimental Workflow Diagram
The following diagram provides a logical workflow for characterizing the inhibitory effect of this compound on P2Y2 receptor-mediated cellular responses.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the P2Y2 receptor. Its mechanism of action primarily involves the competitive inhibition of agonist binding, leading to the suppression of the Gq/PLC/Ca2+ signaling pathway. This makes it an invaluable tool for investigating the physiological and pathological roles of the P2Y2 receptor and a promising lead compound for the development of therapeutics targeting P2Y2-mediated diseases.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. P2Y2 Receptor Signaling in Health and Disease [mdpi.com]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. probechem.com [probechem.com]
- 8. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Endotoxin promotes neutrophil hierarchical chemotaxis via the p38-membrane receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
AR-C118925XX: A Selective P2Y2 Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AR-C118925XX, a potent and selective antagonist of the P2Y2 receptor. The P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides ATP and UTP, is implicated in a variety of physiological and pathological processes, including inflammation, wound healing, and cell migration.[1][2] this compound has emerged as a critical pharmacological tool for elucidating the roles of the P2Y2 receptor and as a potential therapeutic agent.
Core Compound Properties and Activity
This compound is a non-nucleotide antagonist that acts as a potent, selective, competitive, and reversible inhibitor of the P2Y2 receptor.[3] Its chemical name is 5-[[5-(2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-yl)-3,4-dihydro-2-oxo-4-thioxo-1(2H)-pyrimidinyl]methyl]-N-2H-tetrazol-5-yl-2-furancarboxamide.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
| Parameter | Value | Assay/Context | Reference |
| Potency | |||
| pA2 | 8.43 | Functional antagonism | |
| pA2 | 37.2 nM | Calcium mobilization assay | [4][5] |
| pA2 | 51.3 nM | β-arrestin translocation assay | [4][5] |
| pKb | 7.51 ± 0.09 | Calcium mobilization assay | [6] |
| IC50 | 1 µM | ATP-γS-induced mucin secretion in bronchial epithelial cells | |
| Selectivity | |||
| Fold Selectivity | >50-fold | Over other mammalian P2Y receptor subtypes | [4][5] |
| Off-Target Activity | Blocks P2X1 and P2X3 receptors | At concentrations of ~1 µM | [4] |
| Inactivity | Inactive against a panel of 37 other receptors | At a concentration of 10 µM |
P2Y2 Receptor Signaling Pathways
The P2Y2 receptor is coupled to several G protein subtypes, primarily Gq/11, but also Go and G12, leading to the activation of diverse intracellular signaling cascades.[1][7]
Gq/11-Mediated Pathway
Activation of the Gq/11 pathway by the P2Y2 receptor initiates a canonical signaling cascade.
Caption: Gq/11-mediated P2Y2 receptor signaling pathway.
Upon activation by ATP or UTP, the P2Y2 receptor activates Gq/11, which in turn stimulates Phospholipase C (PLC).[1][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[1][7] The combination of elevated intracellular Ca²⁺ and DAG activates Protein Kinase C (PKC), leading to downstream cellular responses such as cytokine release and changes in gene expression.[1]
Go/G12-Mediated Pathways
The P2Y2 receptor can also couple to Go and G12 G proteins, influencing cytoskeletal dynamics.
Caption: Go/G12-mediated P2Y2 receptor signaling.
Activation of Go leads to the activation of the small GTPase Rac, while G12 activation leads to the activation of RhoA.[1] Both Rac and RhoA are key regulators of the actin cytoskeleton, and their activation results in cytoskeletal reorganization, which is crucial for processes like cell migration and changes in cell morphology.[1]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of P2Y2 receptor antagonism. The following sections outline the key experimental protocols used in the characterization of this compound.
Calcium Mobilization Assay
This assay is a primary method for assessing the functional activity of P2Y2 receptor antagonists by measuring changes in intracellular calcium concentration upon agonist stimulation.
Caption: Workflow for a calcium mobilization assay.
Methodology:
-
Cell Culture: Human astrocytoma cells (1321N1) stably transfected with the human P2Y2 receptor (1321N1-hP2Y2) are cultured in appropriate media.[3][4]
-
Cell Plating: Cells are seeded into 96-well or 384-well microplates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Cal-520) in a buffer solution.[3]
-
Antagonist Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of this compound or a vehicle control for a specified period.
-
Agonist Stimulation: A P2Y2 receptor agonist, such as UTP or ATP, is added to the wells to stimulate the receptor.[3]
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a plate reader.
-
Data Analysis: The increase in fluorescence is used to generate concentration-response curves, and the potency of the antagonist (pA2 value) is determined by analyzing the rightward shift of the agonist concentration-response curve in the presence of the antagonist.[6]
β-Arrestin Translocation Assay
This assay measures the recruitment of β-arrestin to the activated P2Y2 receptor, another key step in GPCR signaling and regulation.
Methodology:
-
Cell Line: A cell line co-expressing the P2Y2 receptor fused to a luciferase or fluorescent protein and β-arrestin fused to a complementary tag is used.
-
Assay Principle: Upon receptor activation by an agonist, β-arrestin is recruited to the receptor, bringing the two tags into close proximity. This can be detected by methods such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation.
-
Procedure: Cells are plated and incubated with this compound or vehicle, followed by the addition of a P2Y2 agonist.
-
Detection: The signal (e.g., light emission in a BRET assay) is measured.
-
Analysis: The inhibition of the agonist-induced signal by this compound is used to determine its potency (pA2 or IC50).[4]
In Vivo Models: Bleomycin-Induced Dermal Fibrosis
This compound has been evaluated in in vivo models to assess its therapeutic potential. One such model is bleomycin-induced dermal fibrosis in mice, which mimics aspects of scleroderma.
Methodology:
-
Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin in a designated area of their skin for a period of several weeks to induce fibrosis.[8]
-
Treatment: A cohort of mice is treated with this compound, typically via intraperitoneal (i.p.) injection, while a control group receives a vehicle.[8][9]
-
Assessment: At the end of the treatment period, skin samples are collected from the affected area.
-
Analysis: Dermal thickness is measured, and histological analysis (e.g., Masson's trichrome staining for collagen) is performed to quantify the extent of fibrosis. The effect of this compound is determined by comparing the degree of fibrosis in the treated group to the control group.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the P2Y2 receptor. Its utility as a pharmacological tool has been demonstrated in a range of in vitro and in vivo studies. The detailed understanding of its mechanism of action and the established experimental protocols for its evaluation provide a solid foundation for further research into the role of the P2Y2 receptor in health and disease and for the development of novel therapeutics targeting this receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. P2Y2 Receptor Signaling in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of P2Y2 receptors in human vascular endothelial cells using this compound, a competitive and selective P2Y2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. probechem.com [probechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
The Structure-Activity Relationship of AR-C118925XX: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-C118925XX is a potent and selective competitive antagonist of the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP. The P2Y2 receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer metastasis, and fibrosis, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the impact of structural modifications on its antagonist activity. Furthermore, this document outlines the experimental protocols for key in vitro assays used to characterize this compound and its analogs and presents its signaling pathway.
Introduction
The development of selective antagonists for P2Y receptors has been a significant challenge in medicinal chemistry. This compound emerged from a drug discovery program that utilized the structure of the endogenous P2Y2 receptor agonist, UTP, as a starting point. Through systematic modifications, a non-nucleotide antagonist with high affinity and selectivity for the P2Y2 receptor was developed. Understanding the SAR of this compound is crucial for the design of new analogs with improved pharmacokinetic and pharmacodynamic properties.
Structure-Activity Relationship of this compound and its Analogs
The core scaffold of this compound consists of a central thiouracil ring, a dibenzosuberane moiety, and a furan-carboxamide-tetrazole side chain. The following tables summarize the quantitative data on the antagonist activity of this compound and its analogs, highlighting the contribution of different structural features to its potency at the P2Y2 receptor.
Table 1: Antagonist Potency of this compound and Key Analogs at the Human P2Y2 Receptor
| Compound | Modification from this compound | pA2 (Calcium Assay) | pA2 (β-Arrestin Assay) | Reference |
| This compound | - | 7.43 | 7.29 | |
| Derivative 4 | Demethylation of the dibenzosuberane moiety | Inactive | - | |
| Derivative 5 | Replacement of sulfur with oxygen in the thiouracil ring (oxo-analog) | Inactive | - | |
| Thiazole analog | Replacement of the furan ring with a thiazole ring | 7.4 | - |
Table 2: Selectivity Profile of this compound against other P2Y Receptors
| P2Y Receptor Subtype | Agonist | Assay | IC50 (µM) or % Inhibition | Reference |
| Human P2Y1 | ADP | Calcium Assay | > 10 | |
| Human P2Y4 | UTP | Calcium Assay | > 10 | |
| Human P2Y6 | UDP | Calcium Assay | > 10 | |
| Human P2Y11 | ATPγS | Calcium Assay | > 10 | |
| Human P2Y12 | ADP | - | > 10 |
Data presented as IC50 values or percentage of inhibition at a concentration of 10 µM.
Signaling Pathway of the P2Y2 Receptor
This compound exerts its antagonist effect by blocking the signaling cascade initiated by the activation of the P2Y2 receptor. The P2Y2 receptor primarily couples to the Gq/11 family of G proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. DAG, along with calcium, activates protein kinase C (PKC), which phosphorylates various downstream targets, modulating cellular responses.
Experimental Protocols
The characterization of this compound and its analogs relies on robust in vitro assays to determine their potency and mechanism of action. The following are detailed methodologies for the key experiments cited.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by a P2Y2 receptor agonist.
Materials:
-
Human 1321N1 astrocytoma cells stably expressing the human P2Y2 receptor.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
P2Y2 receptor agonist (e.g., UTP or ATP).
-
This compound and its analogs.
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Culture: Culture the P2Y2-expressing 1321N1 cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye solution in the dark at 37°C for 1 hour.
-
Compound Incubation: After washing to remove excess dye, add varying concentrations of the antagonist (this compound or its analogs) to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence reader. Record the baseline fluorescence, then inject the P2Y2 agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells. Continue to record the fluorescence intensity over time.
-
Data Analysis: The antagonist potency is determined by measuring the reduction in the agonist-induced fluorescence signal. The pA2 value, a measure of competitive antagonist potency, can be calculated using the Schild equation.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated P2Y2 receptor, a key event in receptor desensitization and signaling.
Materials:
-
HEK293 cells co-expressing the P2Y2 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) (e.g., DiscoverX PathHunter cells).
-
Cell culture medium.
-
Assay buffer.
-
P2Y2 receptor agonist.
-
This compound and its analogs.
-
Substrate for the complemented enzyme that produces a chemiluminescent signal.
-
A luminometer.
Procedure:
-
Cell Culture and Plating: Culture and plate the engineered HEK293 cells as described for the calcium mobilization assay.
-
Compound Incubation: Add varying concentrations of the antagonist to the wells and incubate.
-
Agonist Stimulation: Add the P2Y2 agonist to the wells and incubate to allow for β-arrestin recruitment.
-
Signal Detection: Add the enzyme substrate to the wells according to the manufacturer's instructions and incubate to allow for signal development.
-
Data Acquisition: Measure the chemiluminescence using a luminometer.
-
Data Analysis: The antagonist potency is determined by the reduction in the agonist-induced chemiluminescent signal. The pA2 value can be calculated similarly to the calcium mobilization assay.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the P2Y2 receptor. The structure-activity relationship data presented in this guide demonstrate the critical importance of the thiouracil ring, the dibenzosuberane moiety, and the furan-carboxamide-tetrazole side chain for its antagonist activity. The detailed experimental protocols provide a foundation for the continued investigation and development of novel P2Y2 receptor antagonists. While this compound has shown promise in preclinical studies, further optimization of its physicochemical properties may be necessary for its advancement as a clinical candidate. The insights provided in this technical guide are intended to aid researchers in this endeavor.
AR-C118925XX: A Technical Guide to its Involvement in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-C118925XX is a potent and selective antagonist of the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP. By competitively inhibiting this receptor, this compound modulates a variety of downstream signaling cascades crucial in physiological and pathological processes. This technical guide provides an in-depth overview of the key signaling pathways influenced by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Core Mechanism of Action: P2Y2 Receptor Antagonism
This compound exerts its effects by selectively binding to and inhibiting the P2Y2 receptor. This purinergic receptor is primarily coupled to the Gq/11 family of G proteins. Upon activation by agonists such as ATP or UTP, the P2Y2 receptor initiates a canonical signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively. This compound effectively blocks these initial events, thereby attenuating the downstream cellular responses.
Key Signaling Pathways Modulated by this compound
This compound has been demonstrated to be involved in several critical signaling pathways:
-
Gq/11 -> PLC -> IP3/DAG -> Ca2+ Mobilization and PKC Activation: This is the primary pathway inhibited by this compound. By blocking the P2Y2 receptor, it prevents the mobilization of intracellular calcium and the activation of PKC, which are central to numerous cellular processes including secretion, contraction, and proliferation.
-
p38 MAPK Pathway: this compound has been shown to inhibit the ATP-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK pathway is a key regulator of cellular responses to stress and inflammation.
-
AKT/GSK-3β/VEGF Pathway: In the context of gastric cancer, activation of the P2Y2 receptor promotes cell proliferation and metastasis through the AKT/GSK-3β/VEGF signaling axis. This compound can reverse the ATP-induced activation of this pro-survival and pro-angiogenic pathway.[4][5]
-
Fluid Shear Stress-Induced Endothelial Signaling: In endothelial cells, fluid shear stress triggers ATP release and subsequent P2Y2 receptor activation, leading to a cascade of events including Ca2+ mobilization and the phosphorylation of eNOS, Akt, PECAM-1, and VEGFR-2, as well as the activation of SRC. This compound has been shown to inhibit these responses, highlighting its role in mechanotransduction.
-
β-Arrestin Translocation: this compound inhibits the agonist-induced translocation of β-arrestin to the P2Y2 receptor, a process involved in receptor desensitization and signaling.[6][7][8][9]
Quantitative Data
The following tables summarize the reported potency and efficacy of this compound in various assays.
Table 1: Potency of this compound in Functional Assays
| Assay Type | Cell Line/System | Agonist | Parameter | Value | Reference(s) |
| Calcium Mobilization | 1321N1 astrocytoma cells (human P2Y2) | UTP | pA2 | 37.2 nM | [6] |
| β-Arrestin Translocation | Not specified | Not specified | pA2 | 51.3 nM | [6] |
| Mucin Secretion | Bronchial epithelial cells | ATP-γS | IC50 | 1 μM | [2][10] |
Experimental Protocols
Western Blot for p38 MAPK Phosphorylation
This protocol describes the methodology to assess the inhibitory effect of this compound on ATP-induced p38 MAPK phosphorylation.
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Cell culture medium and supplements
-
This compound
-
ATP
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Pre-incubate the cells with desired concentrations of this compound or vehicle (DMSO) for 1-2 hours. Stimulate the cells with ATP (e.g., 100 µM) for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-p38 MAPK antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total p38 MAPK antibody to normalize for protein loading.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium levels in response to P2Y2 receptor activation and its inhibition by this compound.
Materials:
-
Cell line expressing P2Y2 receptors (e.g., 1321N1-hP2Y2, MCF10A)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Krebs buffer or other suitable assay buffer
-
This compound
-
P2Y2 receptor agonist (e.g., ATP, UTP)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM with Pluronic F-127) in assay buffer and incubate in the dark at 37°C for 30-60 minutes.
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for 10-20 minutes.
-
Signal Detection: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add the P2Y2 receptor agonist and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence, often expressed as a ratio (ΔF/F0), is indicative of the change in intracellular calcium concentration. Dose-response curves can be generated to determine the IC50 of this compound.
Fluid Shear Stress Experiment in Endothelial Cells
This protocol details the application of fluid shear stress to endothelial cells to study the role of this compound in mechanotransduction.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
Parallel-plate flow chamber system or other shear stress device
-
Fibronectin-coated slides or dishes
-
This compound
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, TRIzol for RNA extraction)
Procedure:
-
Cell Seeding: Seed HUVECs onto fibronectin-coated surfaces and allow them to form a confluent monolayer.
-
Pre-treatment: Pre-incubate the HUVEC monolayer with this compound (e.g., 10 µM) or vehicle for a specified duration (e.g., 1 hour).[11]
-
Application of Shear Stress: Assemble the flow chamber and connect it to a perfusion system. Apply a defined level of laminar shear stress (e.g., 10-15 dynes/cm²) for a specific time period (e.g., 6-24 hours).[12][13]
-
Downstream Analysis: Following the shear stress exposure, cells can be harvested for various analyses:
-
Western Blot: To analyze the phosphorylation status of proteins like Akt and eNOS.
-
Immunofluorescence: To observe changes in cell alignment and cytoskeletal organization (e.g., actin stress fibers).
-
RNA analysis: To measure changes in gene expression.
-
Visualizations
Signaling Pathway Diagrams
Caption: Canonical P2Y2 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Involvement of this compound in p38 MAPK and AKT/GSK-3β/VEGF Pathways.
Experimental Workflow Diagram
Caption: Experimental Workflow for Western Blot Analysis.
Conclusion
This compound is an invaluable tool for investigating the multifaceted roles of the P2Y2 receptor in cellular signaling. Its ability to selectively antagonize this receptor allows for the precise dissection of its involvement in pathways regulating inflammation, cell proliferation, and mechanotransduction. The information provided in this guide serves as a comprehensive resource for researchers and drug development professionals aiming to leverage the properties of this compound in their studies.
References
- 1. Fluid shear stress modulates surface expression of adhesion molecules by endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AKT/GSK-3beta/VEGF signaling is involved in P2RY2 activation-induced the proliferation and metastasis of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 8. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Meter™ Beta-Arrestin Translocation GPCR Signaling Kit | AAT Bioquest [aatbio.com]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. P2Y2 receptor modulates shear stress-induced cell alignment and actin stress fibers in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | VE-PTP controls a fluid shear stress set point that governs cell morphological responses through Tie-2 [frontiersin.org]
AR-C118925XX: A Technical Guide to a Selective P2Y2 Receptor Antagonist for Purinergic Signaling Research
Abstract
Extracellular nucleotides such as adenosine 5'-triphosphate (ATP) and uridine 5'-triphosphate (UTP) are crucial signaling molecules that mediate a wide array of physiological and pathological processes through purinergic receptors. The P2Y2 receptor, a Gq protein-coupled receptor activated by both ATP and UTP, is implicated in inflammation, cancer, fibrosis, and renal diseases.[1][2] The study of this receptor has been significantly advanced by the development of specific pharmacological tools. This technical guide provides an in-depth overview of AR-C118925XX, a potent, selective, and competitive non-nucleotide antagonist of the P2Y2 receptor.[3] We consolidate its pharmacological data, detail key experimental protocols for its use, and present visual diagrams of its mechanism of action and related experimental workflows to facilitate its application in purinergic signaling research.
Introduction to P2Y2 Receptor Signaling
The P2Y receptor family consists of eight G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides.[4] The P2Y2 receptor subtype is unique in that it is potently activated by both ATP and UTP.[2][5] Upon agonist binding, the P2Y2 receptor primarily couples to the Gq/11 protein, activating phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC), leading to the activation of downstream signaling cascades, including mitogen-activated protein kinases (MAPKs).[2] This pathway is central to cellular processes such as secretion, proliferation, and inflammatory responses.[1]
The development of this compound, a thiouracil derivative, provided a much-needed tool for isolating and characterizing the specific roles of the P2Y2 receptor.[5][6] Its design was based on the structure of the endogenous agonist UTP, leading to a potent and selective antagonist.[3]
Pharmacological Profile of this compound
This compound is a reversible, competitive antagonist of the P2Y2 receptor. Its efficacy and selectivity have been characterized across multiple in vitro systems.
Quantitative Potency Data
The potency of this compound has been determined through various functional assays, primarily measuring the inhibition of agonist-induced calcium mobilization and β-arrestin translocation.
| Parameter | Species/System | Agonist | Value | Assay Type | Reference |
| pA₂ | Human | - | 8.43 | - | |
| pA₂ | Human | ATP/UTP | 37.2 nM | Calcium Mobilization | [5] |
| pA₂ | Human | ATP/UTP | 51.3 nM | β-Arrestin Translocation | [5] |
| IC₅₀ | Human | UTP (500 nM) | 72.1 ± 12.4 nM | Calcium Mobilization | [7] |
| IC₅₀ | Human | ATP (500 nM) | 57.4 ± 19.6 nM | Calcium Mobilization | [7] |
| IC₅₀ | Rat | UTP (500 nM) | 291 ± 47 nM | Calcium Mobilization | [7] |
| IC₅₀ | Human Bronchial Cells | ATP-γS | 1 µM | Mucin Secretion |
Selectivity and Physicochemical Properties
This compound demonstrates high selectivity for the P2Y2 receptor, making it a reliable tool for distinguishing P2Y2-mediated responses from those of other purinergic receptors.
| Property | Value / Observation | Reference |
| Selectivity | >50-fold selectivity against other P2X, P2Y, and adenosine receptors. | [5][6] |
| Off-Target Activity | Blocks P2X1 and P2X3 receptors at concentrations of ~1 µM. Inactive against a panel of 37 other receptors at 10 µM. | [5] |
| Molecular Weight | 537.59 g/mol | |
| Solubility | Soluble in buffer at pH 7.4 (124 µM). Soluble to 100 mM in DMSO. | [5][6] |
| Metabolic Stability | Highly stable in human and mouse liver microsomes. | [5][6] |
| Permeability | Moderate permeability in Caco-2 cell experiments, suggesting limited oral bioavailability. | [5][6] |
Mechanism of Action and Signaling Pathway
This compound acts by competitively binding to the P2Y2 receptor, thereby preventing the binding of its endogenous agonists, ATP and UTP. This blockade inhibits the canonical Gq/PLC signaling cascade and all subsequent downstream cellular responses.
Key Experimental Protocols
This compound is primarily used as an antagonist in functional assays to probe the involvement of the P2Y2 receptor. Below are detailed methodologies for common applications.
Calcium Mobilization Assay
This is the most common assay for quantifying the antagonist potency of this compound at the Gq-coupled P2Y2 receptor. The protocol measures the inhibition of agonist-induced intracellular calcium release.
Detailed Methodology:
-
Cell Culture: Seed 1321N1 astrocytoma cells stably expressing the human P2Y2 receptor into black-sided, clear-bottom 96-well plates and culture overnight.[5][6]
-
Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS). Incubate cells with a calcium-sensitive fluorescent dye, such as 2.3 µM Fluo-4 AM, for approximately 45-60 minutes at 37°C. Probenecid (2.5 mM) can be included to prevent dye leakage.[4]
-
Antagonist Incubation: Remove the dye solution and add fresh buffer. Add varying concentrations of this compound (or vehicle control) to the appropriate wells and incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate into a fluorescence plate reader (e.g., FLIPR). After establishing a baseline fluorescence reading, inject a P2Y2 agonist (ATP or UTP) at a concentration that elicits ~80% of the maximal response (EC₈₀).
-
Data Acquisition: Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular [Ca²⁺].
-
Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC₅₀ value. The Schild method can be used to calculate the pA₂ value, confirming competitive antagonism.[5]
β-Arrestin Translocation Assay
This assay provides an alternative, G protein-independent readout of receptor activation and antagonism. Methodology Overview:
-
Use a cell line engineered to express the P2Y2 receptor fused to a component of an enzyme complementation system (e.g., PathHunter®) and β-arrestin fused to the complementary enzyme fragment.
-
Seed cells and incubate with varying concentrations of this compound.
-
Stimulate the cells with a P2Y2 agonist (ATP or UTP).
-
Agonist-induced receptor activation causes β-arrestin to be recruited to the receptor, forcing the complementation of the enzyme fragments and generating a detectable signal (e.g., chemiluminescence).
-
The inhibitory effect of this compound is measured by the reduction in this signal, from which potency values (IC₅₀ or pA₂) can be calculated.[5]
Other In Vitro and In Vivo Applications
-
Inflammation Studies: this compound has been used to demonstrate the role of P2Y2 in inflammation. For example, it inhibits ATP-induced IL-6 production in fibroblasts and reduces IL-1β release from macrophages, implicating P2Y2 in inflammasome activation.[8][9][10]
-
Cancer Research: The compound has been shown to inhibit the growth of oral cancer tumors in mouse models, highlighting the therapeutic potential of P2Y2 antagonism.[1]
-
Fibrosis Models: In pre-clinical models, this compound suppresses bleomycin-induced dermal fibrosis, indicating a role for P2Y2 in fibrotic processes.[9][10]
Logical Relationship: Competitive Antagonism
The utility of this compound stems from its direct competition with endogenous agonists at the P2Y2 receptor's orthosteric binding site. This interaction is reversible and concentration-dependent.
Conclusion
This compound is an indispensable pharmacological tool for the study of purinergic signaling. Its high potency and selectivity for the P2Y2 receptor allow researchers to precisely dissect the receptor's contribution to various biological processes, from fundamental cellular signaling to complex disease states like inflammation, fibrosis, and cancer.[1][9] The data and protocols compiled in this guide serve as a comprehensive resource for scientists aiming to leverage this potent antagonist in their research and development efforts.
References
- 1. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Signaling Through Purinergic Receptor P2Y2 Enhances Macrophage IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - MedChem Express [bioscience.co.uk]
AR-C118925XX: A Comprehensive Technical Guide for a Selective P2Y2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of AR-C118925XX, a potent and selective antagonist of the P2Y2 receptor. This document details its mechanism of action, pharmacological properties, and key experimental protocols, serving as a valuable resource for researchers utilizing this tool in their studies.
Discovery and Development
This compound was developed by AstraZeneca as a potent, selective, competitive, and reversible antagonist of the P2Y2 receptor.[1][2] The design of this non-nucleotide antagonist was initiated from the structure of the endogenous P2Y2 receptor agonist, uridine 5'-triphosphate (UTP).[3][4][5] This strategic approach led to the creation of a thiouracil derivative with high affinity and selectivity for the P2Y2 receptor, making it an invaluable tool for investigating the physiological and pathological roles of this receptor.[5][6] The P2Y2 receptor, a G protein-coupled receptor activated by ATP and UTP, has been identified as a potential therapeutic target for a variety of conditions, including inflammatory diseases, tumor metastasis, and kidney disorders.[3][4][5][7]
Pharmacological Profile
This compound is characterized by its high potency and selectivity for the P2Y2 receptor. It has been shown to be inactive against a panel of 37 other receptors at a concentration of 10 μM.[1] Its antagonist activity has been demonstrated in various in vitro and in vivo models.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and affinity across different experimental setups.
| Parameter | Value | Cell Line/System | Reference |
| pA2 | 8.43 | - | [1] |
| pA2 (Calcium Assay) | 37.2 nM | 1321N1 astrocytoma cells expressing human/rat P2Y2 receptors | [6] |
| pA2 (β-arrestin Assay) | 51.3 nM | 1321N1 astrocytoma cells expressing human/rat P2Y2 receptors | [6] |
| IC50 | 1 μM | Bronchial epithelial cells (ATP-γS-induced mucin secretion) | [1] |
| pKd | 6.32 ± 0.10 | Astrocytoma cells expressing untagged hP2Y2R (BRET assay) | [8] |
| Receptor Selectivity | Activity | Reference |
| P2Y1, P2Y4, rP2Y6, hP2Y11 | No effect at 1 μM | [2] |
| P2X1, P2X3 | Blocked at concentrations of about 1 μM | [6] |
| Other 37 Receptors | Inactive at 10 μM | [1] |
Mechanism of Action
This compound acts as a competitive antagonist at the P2Y2 receptor, thereby blocking the downstream signaling pathways initiated by the binding of its agonists, ATP and UTP.[2] The primary signaling cascade affected is the Gq-mediated pathway, which leads to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[3] Furthermore, this compound has been shown to inhibit ATP-induced interleukin-6 (IL-6) production and the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[9][10][11][12]
Signaling Pathway Diagram
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
Intracellular Calcium Mobilization Assay
This assay is fundamental for assessing the antagonist activity of this compound on the P2Y2 receptor.
Objective: To determine the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration.
Materials:
-
1321N1 astrocytoma cells stably expressing the human P2Y2 receptor.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Cal-520, AM (or other suitable calcium-sensitive fluorescent indicator).
-
P2Y2 receptor agonist (e.g., UTP or ATP).
-
This compound.
-
Assay buffer (e.g., HBSS).
-
Fluorescence plate reader.
Protocol:
-
Cell Culture: Plate the 1321N1-hP2Y2 cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer. Incubate the cells with the calcium-sensitive dye (e.g., Cal-520, AM) in assay buffer for 1 hour at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add this compound at various concentrations to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add the P2Y2 receptor agonist (e.g., UTP) to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The inhibitory effect of this compound is determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist. The pA2 value can be calculated from the concentration-response curves.
Experimental Workflow Diagram
In Vivo Model of Dermal Fibrosis
This compound has been shown to be effective in animal models of fibrosis.
Objective: To evaluate the anti-fibrotic efficacy of this compound in a bleomycin-induced dermal fibrosis mouse model.[9][10]
Materials:
-
Mice (e.g., C57BL/6).
-
Bleomycin.
-
This compound.
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[9]
-
Calipers for measuring dermal thickness.
-
Histology equipment.
Protocol:
-
Induction of Fibrosis: Administer daily subcutaneous injections of bleomycin to a defined area on the backs of the mice for a specified period (e.g., 3-4 weeks).
-
Treatment: Administer this compound or vehicle to the mice via a suitable route (e.g., intraperitoneal injection) daily, starting at the same time as the bleomycin treatment or after the onset of fibrosis.[9][10]
-
Monitoring: Monitor the mice for changes in dermal thickness using calipers at regular intervals.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect skin tissue from the treated area.
-
Histological Analysis: Process the skin tissue for histological staining (e.g., Masson's trichrome) to assess collagen deposition and fibrosis.
-
Data Analysis: Compare the dermal thickness and histological scores between the this compound-treated group and the vehicle-treated control group to determine the efficacy of the antagonist.
Conclusion
This compound is a well-characterized and highly valuable research tool for studying the multifaceted roles of the P2Y2 receptor. Its high potency and selectivity make it an ideal pharmacological probe for both in vitro and in vivo investigations. This guide provides the core information necessary for researchers to effectively design and execute experiments utilizing this potent P2Y2 receptor antagonist.
References
- 1. AR-C 118925XX | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. Characterisation of P2Y2 receptors in human vascular endothelial cells using this compound, a competitive and selective P2Y2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. From UTP to AR-C118925, the discovery of a potent non nucleotide antagonist of the P2Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic potential for P2Y2 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
The P2Y2 Receptor Antagonist AR-C118925XX: A Technical Guide to its Effects on ATP-Induced Cellular Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular adenosine triphosphate (ATP) is a critical signaling molecule that mediates a wide array of physiological and pathological processes through its interaction with purinergic receptors. Among these, the P2Y2 receptor, a Gq protein-coupled receptor, plays a significant role in inflammation, fibrosis, and cancer progression. AR-C118925XX is a potent and selective antagonist of the P2Y2 receptor, making it a valuable tool for investigating the therapeutic potential of P2Y2 inhibition. This technical guide provides an in-depth overview of the effects of this compound on ATP-induced cellular responses, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.
Data Presentation
The inhibitory effects of this compound on P2Y2 receptor-mediated cellular responses have been quantified across various in vitro and in vivo models. The following tables summarize the key quantitative data available from published studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species/Cell Line | Assay | Agonist | Value | Reference |
| IC50 | Human recombinant P2Y2 (1321N1 astrocytoma cells) | Calcium Mobilization | ATP (500 nM) | 57.4 ± 19.6 nM | [1] |
| IC50 | Human recombinant P2Y2 (1321N1 astrocytoma cells) | Calcium Mobilization | UTP (500 nM) | 72.1 ± 12.4 nM | [1] |
| IC50 | Human Bronchial Epithelial Cells | Mucin Secretion | ATP-γS | 1 µM | [2] |
| pA2 | Human recombinant P2Y2 | β-Arrestin Translocation | - | 37.2 - 51.3 nM | [2] |
| pA2 | Human recombinant P2Y2 | Calcium Mobilization | - | 37.2 nM | |
| pA2 | Human recombinant P2Y2 | - | - | 8.43 | [2] |
| Selectivity | Various human receptors | - | - | >50-fold selective for P2Y2 over other P2Y subtypes | |
| Selectivity | 37 other receptors | - | - | Inactive at 10 µM | [2] |
Table 2: In Vivo Effects of this compound
| Animal Model | Condition | Dosing | Effect | Reference |
| Mouse | Bleomycin-induced Dermal Fibrosis | Intraperitoneal (i.p.) injection | Suppresses bleomycin-enhanced dermal thickness | [3] |
| Mouse | Pancreatic Cancer Xenograft (AsPC-1 cells) | - | Reduces tumor growth | |
| Mouse | ATP-stimulated Tumor Growth | - | Suppresses tumor growth | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathway of ATP-induced Cellular Responses via P2Y2 and its Inhibition by this compound
Experimental Workflow for Assessing this compound's Effect on ATP-Induced Calcium Influx
Experimental Workflow for Western Blot Analysis of p38 Phosphorylation
Experimental Protocols
ATP-Induced Intracellular Calcium Mobilization Assay
This protocol details the measurement of changes in intracellular calcium concentration in response to ATP stimulation, and the inhibitory effect of this compound, using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
Cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells)
-
96-well black, clear-bottom cell culture plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound
-
ATP
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Treatment and Measurement:
-
Add 100 µL of HBSS containing various concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Incubate for 10-20 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Record a baseline fluorescence reading for approximately 20-30 seconds.
-
Inject a solution of ATP to achieve the desired final concentration (e.g., EC80 concentration).
-
Continue to record the fluorescence signal for at least 2-5 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of fluorescence (F) to the initial baseline fluorescence (F0), i.e., ΔF/F0.
-
Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the maximal ATP-induced calcium response.
-
ATP-Induced IL-6 Secretion Assay (ELISA)
This protocol describes the quantification of Interleukin-6 (IL-6) secreted from cells following stimulation with ATP, and the inhibitory effect of this compound, using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cells capable of producing IL-6 in response to ATP (e.g., human dermal fibroblasts)
-
24- or 48-well cell culture plates
-
This compound
-
ATP
-
Human IL-6 ELISA kit (commercially available kits typically include capture antibody, detection antibody, streptavidin-HRP, substrate, and standards)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 24- or 48-well plate and grow to near confluence.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with ATP at a predetermined optimal concentration for 18-24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
The clarified supernatant can be used immediately or stored at -80°C for later analysis.
-
-
ELISA Procedure (following a typical sandwich ELISA protocol):
-
Coat a 96-well ELISA plate with the IL-6 capture antibody overnight at 4°C.
-
Wash the plate several times with wash buffer.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the collected cell culture supernatants and IL-6 standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated IL-6 detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the plate.
-
Add the TMB substrate solution and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the IL-6 standards against their known concentrations.
-
Determine the concentration of IL-6 in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage inhibition of IL-6 secretion by this compound at each concentration compared to the ATP-stimulated control.
-
Western Blot for ATP-Induced p38 MAPK Phosphorylation
This protocol outlines the detection and semi-quantification of phosphorylated p38 mitogen-activated protein kinase (p-p38) in cell lysates after ATP stimulation, and its inhibition by this compound.
Materials:
-
Cells responsive to ATP-induced p38 phosphorylation
-
6- or 12-well cell culture plates
-
This compound
-
ATP
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total-p38
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells in 6- or 12-well plates.
-
Pre-treat with this compound or vehicle for 1-2 hours.
-
Stimulate with ATP for a short period (e.g., 5-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentration of all samples and mix with Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-p38 to total p38 for each sample to determine the relative level of p38 phosphorylation.
-
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the P2Y2 receptor. It effectively inhibits a range of ATP-induced cellular responses, including calcium mobilization, cytokine secretion, and MAPK signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in targeting the P2Y2 receptor for therapeutic intervention in diseases driven by excessive extracellular ATP signaling. Further research to elucidate the dose-dependent in vivo efficacy and the precise quantitative effects on inflammatory mediator production will be crucial for its clinical translation.
References
Investigating the Physiological Role of P2Y2 Receptors with AR-C118925XX: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides ATP and UTP, is a critical player in a wide array of physiological and pathological processes. Its involvement in inflammation, cancer progression, cardiovascular regulation, and fibrotic diseases has made it a compelling target for therapeutic intervention. The development of AR-C118925XX, a potent and selective P2Y2 receptor antagonist, has provided researchers with a powerful tool to dissect the intricate roles of this receptor. This technical guide offers an in-depth exploration of the P2Y2 receptor's physiological functions, the pharmacological properties of this compound, detailed experimental protocols for its use, and a visual representation of the associated signaling pathways.
Introduction to P2Y2 Receptors
P2Y2 receptors are members of the P2Y family of purinergic G protein-coupled receptors (GPCRs). They are ubiquitously expressed in various tissues and cell types, where they are activated by extracellular adenosine 5'-triphosphate (ATP) and uridine 5'-triphosphate (UTP) with similar potency.[1] Upon activation, P2Y2 receptors couple to multiple G proteins, primarily Gq/11, leading to the activation of phospholipase C (PLC) and subsequent generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), triggering a diverse range of cellular responses.
The physiological significance of P2Y2 receptor signaling is extensive. It has been implicated in:
-
Inflammation and Immunity: P2Y2 receptors are involved in modulating inflammatory responses and immune cell function.
-
Cancer: Activation of P2Y2 receptors can contribute to tumor growth and metastasis in various cancer types.[3]
-
Cardiovascular Homeostasis: These receptors play a role in the regulation of vascular tone and blood pressure.
-
Tissue Repair and Fibrosis: P2Y2 receptor signaling is linked to wound healing processes and the development of fibrotic conditions.
Given their central role in these critical biological processes, the ability to selectively modulate P2Y2 receptor activity is of great interest for both basic research and drug development.
This compound: A Selective P2Y2 Receptor Antagonist
This compound is a potent, selective, and competitive antagonist of the P2Y2 receptor.[4][5] Its development has been a significant advancement for the field, providing a much-needed tool to investigate the physiological and pathological functions of the P2Y2 receptor with high specificity.
Pharmacological Profile
This compound exhibits high affinity for the P2Y2 receptor and displays significant selectivity over other P2Y receptor subtypes. This selectivity is crucial for accurately attributing observed effects to the inhibition of P2Y2 receptors.
| Parameter | Value | Assay Type | Reference |
| pA2 (human P2Y2) | 8.43 | Functional Assay | [6][7] |
| IC50 (ATP-γS-induced mucin secretion) | 1 µM | Cell-based Assay | [6][7] |
| pA2 (β-arrestin translocation) | 37.2-51.3 nM | Cell-based Assay | [6][7] |
| Selectivity | >50-fold vs. other P2Y receptors | Radioligand Binding/Functional Assays | [4] |
Table 1: Quantitative Pharmacological Data for this compound
Mechanism of Action
This compound acts as a competitive antagonist at the P2Y2 receptor, meaning it binds to the same site as the endogenous agonists ATP and UTP, thereby preventing receptor activation. By blocking the receptor, this compound inhibits the downstream signaling cascades, including the reduction of ATP-induced IL-6 production and the phosphorylation of p38 MAP kinase.[8]
P2Y2 Receptor Signaling Pathways
The activation of P2Y2 receptors initiates a complex network of intracellular signaling pathways. The primary pathway involves the Gq/11-PLC-IP3/DAG cascade, leading to increased intracellular calcium and PKC activation. However, P2Y2 receptors can also couple to other G proteins and activate alternative signaling routes.
References
- 1. timothyspringer.org [timothyspringer.org]
- 2. bmgrp.com [bmgrp.com]
- 3. What are P2Y2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Topical Administration of an Apoptosis Inducer Mitigates Bleomycin-Induced Skin Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Electrical stimulation induces IL-6 in skeletal muscle through extracellular ATP by activating Ca2+ signals and an IL-6 autocrine loop - PMC [pmc.ncbi.nlm.nih.gov]
AR-C118925XX: A Comprehensive Technical Review of its Impact on IL-6 Production and p38 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-C118925XX is a potent and selective antagonist of the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1] Emerging research highlights the significant role of this compound in modulating inflammatory pathways, specifically by attenuating the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) and inhibiting the phosphorylation of p38 mitogen-activated protein kinase (MAPK). This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative effects on IL-6 production and p38 phosphorylation, detailed experimental protocols for assessing these effects, and visual representations of the involved signaling pathways and workflows.
Introduction
Extracellular nucleotides, released during cellular stress or injury, act as danger signals by activating purinergic receptors, including the P2Y2 receptor. Activation of the P2Y2 receptor is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and fibrosis.[2][3] The signaling cascade initiated by P2Y2 receptor activation often involves the p38 MAPK pathway, a critical regulator of inflammatory cytokine production, including IL-6.[4] Dysregulation of this axis is associated with numerous inflammatory diseases. This compound, by selectively blocking the P2Y2 receptor, presents a promising therapeutic strategy for mitigating inflammation. This document serves as a comprehensive resource for understanding and investigating the effects of this compound on IL-6 and p38 signaling.
Mechanism of Action: P2Y2 Receptor Antagonism
This compound functions as a competitive antagonist at the P2Y2 receptor. By binding to the receptor, it prevents the binding of endogenous agonists like ATP and UTP, thereby blocking the initiation of downstream signaling cascades.
Signaling Pathway
The activation of the P2Y2 receptor by agonists typically leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. These events can subsequently trigger the activation of the p38 MAPK pathway, leading to the phosphorylation and activation of transcription factors that drive the expression of pro-inflammatory genes, including IL-6. This compound interrupts this cascade at its inception.
Quantitative Data on the Impact of this compound
While specific quantitative data for this compound's direct impact on IL-6 production and p38 phosphorylation from a singular comprehensive study is limited in the public domain, the established mechanism of action and data from related compounds and pathways allow for a structured representation of expected outcomes. The following tables are illustrative of the data that would be generated from relevant experiments.
Table 1: Effect of this compound on ATP-Induced IL-6 Production
| Treatment Group | IL-6 Concentration (pg/mL) | % Inhibition of IL-6 Production |
| Vehicle Control | Baseline | N/A |
| ATP (100 µM) | Increased | 0% |
| ATP (100 µM) + this compound (1 µM) | Reduced | Value to be determined experimentally |
| ATP (100 µM) + this compound (10 µM) | Significantly Reduced | Value to be determined experimentally |
Table 2: Effect of this compound on ATP-Induced p38 Phosphorylation
| Treatment Group | Ratio of Phospho-p38 to Total p38 (Densitometry Units) | % Inhibition of p38 Phosphorylation |
| Vehicle Control | Baseline | N/A |
| ATP (100 µM) | Increased | 0% |
| ATP (100 µM) + this compound (1 µM) | Reduced | Value to be determined experimentally |
| ATP (100 µM) + this compound (10 µM) | Significantly Reduced | Value to be determined experimentally |
Detailed Experimental Protocols
To enable researchers to investigate the effects of this compound, the following detailed protocols for key experiments are provided.
Measurement of IL-6 Production via Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the steps to quantify the amount of IL-6 secreted by cells in response to ATP stimulation, with and without this compound treatment.
Materials:
-
Cell line of interest (e.g., human airway epithelial cells)
-
Cell culture medium and supplements
-
ATP solution
-
This compound
-
Human IL-6 ELISA kit
-
Plate reader
Procedure:
-
Cell Culture: Plate cells at a suitable density in a 96-well plate and culture until they reach the desired confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with ATP (e.g., 100 µM) for a predetermined time (e.g., 6-24 hours). Include a non-stimulated control group.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Perform the IL-6 ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of IL-6 in each sample based on the standard curve.
Assessment of p38 Phosphorylation via Western Blot
This protocol details the procedure for detecting the phosphorylation status of p38 MAPK in cell lysates.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
ATP solution
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-p38 and anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with ATP and this compound as described in the ELISA protocol, but for a shorter duration (e.g., 15-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-p38 to total p38 for each sample.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the P2Y2 receptor in inflammatory signaling. Its ability to inhibit ATP-induced IL-6 production and p38 MAPK phosphorylation underscores its potential as a therapeutic agent for inflammatory diseases. The protocols and information provided in this guide are intended to facilitate further research into the precise mechanisms and applications of this promising P2Y2 receptor antagonist.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleotides induce IL-6 release from human airway epithelia via P2Y2 and p38 MAPK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Therapeutic Potential of AR-C118925XX: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
AR-C118925XX is a potent, selective, and competitive antagonist of the P2Y2 purinergic receptor, a G-protein coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP. Emerging preclinical evidence highlights the therapeutic potential of P2Y2 receptor antagonism across several disease areas, including oncology, fibrosis, and inflammation. By blocking the P2Y2 receptor, this compound effectively mitigates downstream signaling cascades, such as intracellular calcium mobilization and the activation of pro-inflammatory pathways. This document provides a comprehensive overview of the foundational preclinical data for this compound, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols used in its evaluation.
Core Compound Properties and Mechanism of Action
This compound is a non-nucleotide, reversible antagonist of the P2Y2 receptor.[1] Its primary mechanism involves competitively binding to the receptor, thereby preventing the binding of endogenous agonists ATP and UTP. The P2Y2 receptor is canonically coupled to the Gq/11 protein, and its activation initiates a well-defined signaling cascade.[2][3][4] Antagonism by this compound effectively inhibits this pathway, preventing the activation of Phospholipase C (PLC), the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), and the generation of second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5][6] This blockade ultimately prevents the release of calcium from intracellular stores and the activation of Protein Kinase C (PKC), which are critical for mediating cellular responses such as inflammation, proliferation, and migration.[2][5]
Quantitative Data Presentation
The potency and selectivity of this compound have been characterized across various in vitro assays. The data underscores its high affinity for the P2Y2 receptor and specificity against other related receptors.
| Parameter | Value | Assay System | Reference |
| Potency | |||
| pA₂ | 8.43 | Functional Antagonism | [1] |
| pA₂ (Calcium Assay) | 37.2 nM | 1321N1-hP2Y₂ Cells | N/A |
| pA₂ (β-arrestin Assay) | 51.3 nM | β-arrestin Translocation | N/A |
| IC₅₀ | 1 µM | ATP-γS-induced Mucin Secretion | [1] |
| Selectivity | |||
| Other Receptors | Inactive at 10 µM | Panel of 37 receptors | [1] |
Preclinical Therapeutic Applications & Experimental Protocols
Preliminary studies indicate that this compound has potential utility in oncology and in diseases with underlying fibrotic or inflammatory pathology.
Oncology: Pancreatic Cancer
Extracellular ATP is often elevated in the tumor microenvironment and can promote tumor growth. This compound has been shown to suppress ATP-stimulated tumor growth, suggesting a role in cancer therapy.[7][8][9]
This protocol describes a generalized procedure for evaluating the efficacy of this compound in a mouse xenograft model of pancreatic cancer.
-
Cell Culture: Human pancreatic adenocarcinoma cells (e.g., AsPC-1) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Animal Model: Male athymic nude mice (6-8 weeks old) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Cultured cells are harvested, washed, and resuspended in sterile PBS or a mixture with Matrigel. Approximately 5 x 10⁶ cells in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into vehicle control and treatment groups. This compound is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg) on a defined schedule (e.g., every 3-5 days). The vehicle control group receives injections of the formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Efficacy Measurement: Tumor volume is measured 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width²). Body weight and general health are monitored throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors are then excised, weighed, and may be processed for further histological or molecular analysis.
Fibrosis and Inflammation
The P2Y2 receptor is implicated in fibrotic processes and inflammatory responses. This compound has demonstrated the ability to attenuate bleomycin-induced dermal fibrosis in mice and reduce the production of inflammatory mediators like IL-6 and the phosphorylation of p38 MAPK.[7][8][9]
This protocol provides a general framework for inducing fibrosis in mice to test the anti-fibrotic potential of this compound. This model can be adapted for pulmonary or dermal fibrosis.
-
Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used.
-
Fibrosis Induction:
-
Pulmonary Fibrosis: Mice are anesthetized, and a single dose of bleomycin (e.g., 1-3 mg/kg) in sterile saline is administered via intratracheal or intranasal instillation.[10][11]
-
Dermal Fibrosis: Daily subcutaneous injections of bleomycin (e.g., 100 µg) are administered into a defined area on the mouse's back for a period of 3-4 weeks.
-
-
Treatment: this compound or vehicle is administered (e.g., daily i.p. injection) either prophylactically (starting at the time of bleomycin administration) or therapeutically (starting after the initial inflammatory phase, e.g., day 7-14).[10]
-
Endpoint and Analysis: Mice are euthanized at a specified time point (e.g., day 21 or 28).
-
For Pulmonary Fibrosis: Lungs are harvested. One lobe may be used for hydroxyproline content analysis (a measure of collagen deposition), while the other is fixed in formalin for histological staining (e.g., Masson's Trichrome) and scoring of fibrotic changes (e.g., Ashcroft score).
-
For Dermal Fibrosis: A section of the affected skin is excised. Dermal thickness is measured, and tissue is processed for hydroxyproline analysis and histological staining to assess collagen deposition and fibroblast accumulation.
-
In Vitro Characterization
This assay is fundamental for confirming the antagonistic activity of this compound at the P2Y2 receptor.[12]
-
Cell Seeding: An astrocytoma cell line stably expressing the human P2Y2 receptor (e.g., 1321N1-hP2Y2) is seeded into black-walled, clear-bottom 96-well plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffered saline solution for 45-60 minutes at 37°C, protected from light.
-
Compound Incubation: After incubation, the dye solution is removed, and cells are washed. Buffer containing various concentrations of this compound (or vehicle) is added to the wells, and the plate is incubated for 10-20 minutes.
-
Signal Measurement: The plate is placed in a fluorescence plate reader (e.g., FlexStation). A baseline fluorescence reading is taken before the automated addition of a P2Y2 agonist (e.g., UTP or ATP) at a concentration known to produce a submaximal response (e.g., EC₈₀).
-
Data Analysis: The fluorescence intensity is monitored over time. The increase in fluorescence upon agonist addition corresponds to intracellular calcium release. The inhibitory effect of this compound is determined by comparing the peak fluorescence response in treated wells to the control wells. Dose-response curves are generated to calculate potency values like pA₂.
Safety, Pharmacokinetics, and Clinical Status
To date, all available data for this compound are from preclinical studies. There is no publicly available information regarding its progression into human clinical trials.[13] Limited pharmacokinetic data from animal studies suggest it has favorable characteristics for intravenous administration, though moderate permeability in Caco-2 cell assays may indicate limited oral bioavailability. No formal toxicology studies have been published. Therefore, this compound should currently be considered a valuable pharmacological tool for in vitro and in vivo research into the function and therapeutic targeting of the P2Y2 receptor.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the P2Y2 receptor. Preclinical data strongly support the continued investigation of P2Y2 antagonism as a therapeutic strategy. The evidence points toward potential applications in oncology, by disrupting tumor microenvironment signaling, and in chronic inflammatory and fibrotic diseases. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers aiming to further explore the therapeutic potential of this compound and the broader role of the P2Y2 receptor in human disease.
References
- 1. AR-C 118925XX | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of intranasal bleomycin dose for effective pulmonary fibrosis induction in mice with minimal animal distress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterisation of P2Y2 receptors in human vascular endothelial cells using this compound, a competitive and selective P2Y2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of AR-C118925XX in Mouse Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AR-C118925XX is a potent and selective antagonist of the P2Y2 purinergic receptor.[1] The P2Y2 receptor, activated by extracellular nucleotides like ATP and UTP, is implicated in a variety of physiological and pathological processes, including inflammation, cancer progression, and fibrosis.[1] Preclinical studies in mouse models have demonstrated the therapeutic potential of this compound in inhibiting bleomycin-induced dermal fibrosis and ATP-induced tumor growth, making it a valuable research tool for studying P2Y2 receptor signaling in vivo.[1]
These application notes provide a detailed protocol for the preparation and in vivo administration of this compound in mouse models, based on established methodologies. The provided protocols and data are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize representative experimental parameters for the in vivo administration of this compound in mouse models. These values are based on common practices and should be optimized for specific experimental designs.
Table 1: this compound Formulation for In Vivo Administration
| Parameter | Value |
| Compound | This compound |
| Molecular Weight | 537.59 g/mol |
| Solvent System | DMSO, PEG300, Tween-80, Saline |
| Stock Solution | 25.0 mg/mL in 100% DMSO |
| Working Solution | 2.5 mg/mL |
| Final Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (v/v) |
| Appearance | Clear Solution |
Data compiled from publicly available formulation guidelines.
Table 2: Representative Dosing Regimen for a Xenograft Mouse Model
| Parameter | Description |
| Mouse Strain | Athymic Nude (Nu/Nu) or other appropriate immunocompromised strain |
| Tumor Model | Subcutaneous xenograft of human cancer cells |
| Tumor Implantation | 5 x 10^6 cells in 100 µL of Matrigel/PBS mixture |
| Treatment Start | When tumors reach a volume of 100-150 mm³ |
| Route of Administration | Intraperitoneal (i.p.) Injection |
| Dosage | 5 - 25 mg/kg (requires optimization) |
| Frequency | Once daily (QD) or every other day (QOD) |
| Vehicle Control | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Duration | 14 - 28 days, or until endpoint |
| Endpoint | Tumor volume, body weight, and other relevant biomarkers |
This is a representative protocol and should be adapted for specific experimental needs.
Experimental Protocols
Preparation of this compound Formulation (2.5 mg/mL)
This protocol yields a 2.5 mg/mL clear solution suitable for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a 25.0 mg/mL stock solution: Dissolve the required amount of this compound powder in 100% DMSO. Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Formulation of the working solution (example for 1 mL): a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of the 25.0 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly.
-
Final Concentration: The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Storage and Handling: It is recommended to prepare the final formulation fresh on the day of use. The DMSO stock solution can be stored at -20°C for short-term storage or -80°C for long-term storage, protected from light.[1]
In Vivo Administration in a Subcutaneous Xenograft Mouse Model
This protocol describes the administration of this compound to mice bearing subcutaneous tumor xenografts.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice)
-
Prepared this compound formulation (2.5 mg/mL)
-
Vehicle control solution
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Animal scale
-
Calipers
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the housing facility for at least one week prior to tumor cell implantation.
-
Tumor Cell Implantation: Subcutaneously inject the desired cancer cell line into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Dosing: a. Weigh each mouse to determine the correct injection volume. For a 20g mouse and a dose of 10 mg/kg, the required volume of a 2.5 mg/mL solution would be 80 µL. b. Administer the calculated volume of this compound formulation or vehicle control via intraperitoneal (i.p.) injection. c. Repeat the administration at the determined frequency (e.g., once daily).
-
Monitoring: a. Continue to monitor tumor volume and body weight every 2-3 days. b. Observe the mice for any signs of toxicity or adverse effects.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).
Visualizations
Signaling Pathway of P2Y2 Receptor Inhibition
Caption: P2Y2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for an in vivo efficacy study using this compound.
References
Application Notes and Protocols for Cell Culture Experiments Using AR-C118925XX
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C118925XX is a potent, selective, and competitive antagonist of the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1][2][3][4] The P2Y2 receptor is implicated in a variety of physiological and pathological processes, including inflammation, cancer progression, and fibrosis, making it a compelling target for drug development.[5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on P2Y2 receptor-mediated signaling pathways.
Mechanism of Action
This compound functions by competitively binding to the P2Y2 receptor, thereby blocking the binding of its natural agonists, ATP and UTP. This inhibition prevents the activation of the downstream signaling cascade. The primary signaling pathway of the P2Y2 receptor involves the activation of the Gαq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels. This calcium signaling can subsequently activate various downstream effectors, including the p38 MAP kinase pathway, which can modulate the production of cytokines like interleukin-6 (IL-6).[5]
Caption: P2Y2 Receptor Signaling Pathway and Inhibition by this compound.
Data Presentation
The following tables summarize the in vitro potency of this compound from key studies.
Table 1: Potency of this compound in Calcium Mobilization Assays [1][6]
| Cell Line | Agonist (Concentration) | IC50 of this compound (µM) | pA2 of this compound |
| 1321N1-hP2Y2 | UTP (500 nM) | 0.0721 ± 0.0124 | 37.2 nM |
| 1321N1-hP2Y2 | ATP (500 nM) | 0.0574 ± 0.0196 | - |
| 1321N1-rP2Y2 | UTP (500 nM) | 0.291 ± 0.047 | - |
Table 2: Potency of this compound in β-Arrestin Translocation Assay [1]
| Cell Line | Agonist (Concentration) | IC50 of this compound (µM) | pA2 of this compound |
| CHO-hP2Y2 | UTP (3 µM) | 0.716 ± 0.044 | 51.3 nM |
| CHO-hP2Y2 | Ap4A (4 µM) | 0.191 ± 0.024 | - |
Experimental Protocols
Cell Culture
1.1. 1321N1 Human Astrocytoma Cells (Expressing recombinant P2Y2)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
1.2. EAhy926 Human Vascular Endothelial Cells (Endogenously expressing P2Y2)
-
Growth Medium: DMEM supplemented with 10% FBS, 2 mM L-glutamine, and HAT supplement (100 µM hypoxanthine, 0.4 µM aminopterin, 16 µM thymidine).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach confluency.
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.
Caption: Workflow for the Calcium Mobilization Assay.
Protocol:
-
Cell Seeding: Seed 1321N1-hP2Y2 or EAhy926 cells into a black-walled, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the experiment.
-
Dye Loading: On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Antagonist Pre-incubation: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Add this compound at various concentrations (e.g., 1 nM to 10 µM) to the respective wells. Incubate for 10-30 minutes at room temperature.[7]
-
Agonist Stimulation: Place the plate in a fluorescence plate reader. Initiate kinetic reading and, after establishing a baseline, add a P2Y2 receptor agonist such as UTP or ATP (e.g., at an EC80 concentration, approximately 500 nM for UTP/ATP with 1321N1-hP2Y2 cells) to all wells simultaneously using an automated injection system.[1][6]
-
Fluorescence Measurement: Continuously record the fluorescence intensity for a set period (e.g., 2-5 minutes) to capture the peak calcium response.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percentage inhibition against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50 value.
p38 MAPK Phosphorylation Assay (Western Blot)
This protocol determines the effect of this compound on agonist-induced phosphorylation of p38 MAPK.
Caption: Workflow for Western Blot Analysis of p38 Phosphorylation.
Protocol:
-
Cell Culture and Treatment: Culture cells to near confluency. Serum-starve the cells for 4-6 hours to reduce basal p38 phosphorylation. Pre-treat the cells with this compound (e.g., 1 µM) for 1-2 hours.[8] Stimulate the cells with a P2Y2 agonist (e.g., 100 µM ATP) for a short period (e.g., 5-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.[9] Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-p38 to total p38.
IL-6 Production Assay (ELISA)
This assay quantifies the inhibitory effect of this compound on agonist-induced IL-6 secretion.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Pre-treat the cells with this compound at desired concentrations for 1-2 hours. Stimulate the cells with a P2Y2 agonist (e.g., 100 µM ATP) for a longer duration (e.g., 6-24 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform a sandwich ELISA for IL-6 according to the manufacturer's instructions. Briefly:
-
Coat a 96-well plate with a capture antibody against human IL-6.
-
Block the plate to prevent non-specific binding.
-
Add standards and collected cell culture supernatants to the wells.
-
Add a biotinylated detection antibody against human IL-6.
-
Add streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of IL-6 in the samples by interpolating their absorbance values from the standard curve.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the P2Y2 receptor in various cellular processes. The protocols outlined above provide a framework for conducting in vitro cell culture experiments to characterize the antagonistic activity of this compound and to elucidate the downstream consequences of P2Y2 receptor inhibition. Researchers should optimize the specific conditions, such as cell type, agonist concentration, and incubation times, for their particular experimental system.
References
- 1. researchgate.net [researchgate.net]
- 2. probechem.com [probechem.com]
- 3. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of P2Y2 receptors in human vascular endothelial cells using this compound, a competitive and selective P2Y2 antagonist [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
How to prepare AR-C118925XX stock solution for in vitro assays.
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C118925XX is a potent, selective, and competitive antagonist of the P2Y₂ receptor, a G protein-coupled receptor activated by ATP and UTP.[1][2] Its utility in studying purinergic signaling pathways makes it a valuable tool in various research areas, including inflammation, cancer, and fibrosis.[3][4][5] Proper preparation of a stock solution is the first critical step for reliable and reproducible results in in vitro experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 537.59 g/mol | [1][6] |
| Formula | C₂₈H₂₃N₇O₃S | [1][6] |
| Purity | ≥97% (HPLC) | [1] |
| Solubility in DMSO | Soluble to 100 mM (53.76 mg/mL) | [1] |
| Solubility in Aqueous Buffer (pH 7.4) | 124 µM | [2][7][8] |
| CAS Number | 216657-60-2 | [1] |
Experimental Protocol: Preparation of a 100 mM DMSO Stock Solution
This protocol outlines the steps to prepare a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 53.76 mg of the compound.
-
Solvent Addition: Based on the molecular weight of 537.59 g/mol , calculate the volume of DMSO required to achieve the desired stock concentration. To prepare a 100 mM stock solution with 53.76 mg of this compound, add 1 mL of anhydrous DMSO.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution if necessary.[9][10] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.[10][11]
-
Storage Conditions: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10][11] Always protect the solution from light.[10]
Note on Batch Specific Molecular Weight: The molecular weight can vary slightly between batches due to hydration. For the most accurate stock solution preparation, always refer to the batch-specific molecular weight provided on the product's Certificate of Analysis.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the experimental process and the compound's mechanism of action, the following diagrams have been generated.
Caption: Workflow for preparing this compound stock solution.
Caption: this compound as a competitive antagonist of the P2Y₂ receptor.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C28H23N7O3S | CID 54210200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. S-EPMC5334202 - Synthesis, characterization, and in vitro evaluation of the selective P2Y<sub>2</sub> receptor antagonist AR-C118925. - OmicsDI [omicsdi.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for AR-C118925XX in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C118925XX is a potent, selective, and competitive antagonist of the P2Y2 receptor.[1] As a non-nucleotide antagonist, it provides a valuable tool for investigating the physiological and pathological roles of the P2Y2 receptor, which is implicated in a variety of cellular processes including inflammation, cancer progression, and fibrosis.[2][3][4] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to study P2Y2 receptor function.
Mechanism of Action
This compound functions as a reversible and competitive antagonist at the P2Y2 receptor.[1] The P2Y2 receptor is a G-protein-coupled receptor (GPCR) that is typically activated by extracellular nucleotides such as ATP and UTP.[4] Upon agonist binding, the P2Y2 receptor primarily couples to the Gq/11 protein, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium triggers various downstream signaling cascades. This compound competitively blocks the binding of agonists like ATP and UTP to the P2Y2 receptor, thereby inhibiting this signaling pathway.
Data Presentation: Optimal Working Concentrations
The optimal working concentration of this compound is dependent on the cell type and the specific assay being performed. The following table summarizes reported effective concentrations from various studies. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
| Assay Type | Cell Line | Effective Concentration Range | Notes |
| Calcium Mobilization | 1321N1-hP2Y2 cells | 10 nM - 1 µM | Progressively shifts the UTP concentration-response curve to the right.[1] |
| Calcium Mobilization | EAhy926 endothelial cells | 30 nM | Shifts the UTP concentration-response curve to the right.[1] |
| Calcium Mobilization | MCF10A breast epithelial cells | 10 µM | Suppressed the ATP-stimulated calcium response.[5] |
| β-arrestin Translocation | In vitro assay | pA2 = 37.2 - 51.3 nM | Potent inhibition of P2Y2 receptor-induced β-arrestin translocation. |
| Mucin Secretion | Human bronchial epithelial cells | IC50 = 1 µM | Inhibits ATP-γS-induced mucin secretion. |
| Chemoresistance Studies | ACN neuroblastoma cells | 70 nM | Used for P2Y2 receptor inhibition in conjunction with vincristine.[6] |
Experimental Protocols
Stock Solution Preparation
Proper preparation and storage of the this compound stock solution are critical for reproducible results.
-
Solvent: this compound is soluble up to 100 mM in DMSO.
-
Preparation:
-
Based on the product's molecular weight (537.59 g/mol ), calculate the required mass to achieve the desired stock concentration (e.g., for 1 ml of a 10 mM stock, weigh out 5.38 mg).
-
Add the appropriate volume of DMSO to the vial.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
-
Storage:
Calcium Mobilization Assay
This protocol is designed to measure the ability of this compound to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
Cells expressing the P2Y2 receptor (e.g., 1321N1-hP2Y2, EAhy926).
-
96-well black-walled, clear-bottom microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520).
-
Assay Buffer (e.g., HEPES-buffered saline solution (HBSS) containing 2.5 mM probenecid).[7]
-
This compound stock solution.
-
P2Y2 receptor agonist (e.g., ATP or UTP).
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a CO2 incubator.
-
Dye Loading:
-
Antagonist Incubation:
-
Gently wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of assay buffer containing the desired concentrations of this compound (or vehicle control) to the wells.
-
Incubate for 10-30 minutes at room temperature or 37°C.[5]
-
-
Measurement:
-
Place the plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).
-
Record a baseline fluorescence reading for several seconds.
-
Use the instrument's automated liquid handling to add a pre-determined concentration of the P2Y2 agonist (e.g., UTP or ATP) to the wells.
-
Continue recording the fluorescence signal for 1-3 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as the ratio of fluorescence relative to the baseline (ΔF/F0).
-
Plot the peak fluorescence response against the agonist concentration in the presence and absence of different concentrations of this compound.
-
The inhibitory effect of this compound can be quantified by determining the shift in the agonist's EC50 value.
-
Chemotaxis Assay
This protocol outlines the use of this compound to inhibit cell migration towards a chemoattractant that signals through the P2Y2 receptor.
Materials:
-
Chemotaxis chamber (e.g., 96-well Boyden chamber, Transwell inserts with 5-8 µm pores).[8]
-
Cells of interest (e.g., neutrophils, fibroblasts, cancer cells).
-
Chemoattractant (e.g., ATP).
-
Serum-free culture medium.
-
This compound stock solution.
-
Fixation and staining reagents (e.g., formaldehyde, crystal violet or DAPI).
-
Microscope for imaging and cell counting.
Protocol:
-
Preparation of the Chamber:
-
Add serum-free medium containing the chemoattractant (e.g., ATP) to the lower wells of the chemotaxis plate.
-
Add medium without the chemoattractant to negative control wells.
-
-
Cell Preparation:
-
Harvest cells and wash them with serum-free medium.
-
Resuspend the cells in serum-free medium at a concentration of 1x10^6 to 1x10^7 cells/mL.[8]
-
Divide the cell suspension into treatment groups. Add the desired concentrations of this compound or vehicle control to the respective cell suspensions.
-
Incubate the cells with the antagonist for 15-30 minutes at room temperature.
-
-
Assay Assembly:
-
Carefully place the microporous membrane or insert over the lower wells.
-
Add 50-100 µL of the cell suspension to the upper chamber of each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow migration (typically 2-24 hours, depending on the cell type).
-
-
Quantification of Migration:
-
After incubation, carefully remove the insert.
-
Gently remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane (e.g., with 3% formaldehyde).[8]
-
Stain the fixed cells (e.g., with 0.1% crystal violet or a fluorescent nuclear stain like DAPI).
-
-
Data Analysis:
-
Wash the membrane to remove excess stain and allow it to dry.
-
Count the number of migrated cells in several representative fields of view for each well using a microscope.
-
Calculate the average number of migrated cells per condition and compare the migration in this compound-treated groups to the control group to determine the percent inhibition.
-
References
- 1. Characterisation of P2Y2 receptors in human vascular endothelial cells using this compound, a competitive and selective P2Y2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. timothyspringer.org [timothyspringer.org]
Using AR-C118925XX in Calcium Mobilization Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C118925XX is a potent, selective, and competitive antagonist of the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP.[1][2][3][4][5] The P2Y2 receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and fibrosis, making it a significant target for drug discovery.[1][2][6][7][8] One of the key signaling pathways activated by the P2Y2 receptor is the Gq pathway, which leads to the mobilization of intracellular calcium.[7] Consequently, calcium mobilization assays are a primary method for characterizing the activity of P2Y2 receptor modulators like this compound.
These application notes provide detailed protocols for utilizing this compound in calcium mobilization assays, guidance on data interpretation, and an overview of the underlying signaling pathway.
Mechanism of Action and Signaling Pathway
The P2Y2 receptor primarily couples to the Gq/11 family of G proteins.[7] Upon activation by an agonist (e.g., ATP or UTP), the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium can be detected using fluorescent calcium indicators. This compound competitively binds to the P2Y2 receptor, preventing agonist binding and subsequent activation of this signaling cascade, thereby inhibiting the mobilization of intracellular calcium.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. abcam.com [abcam.com]
- 4. abcam.com [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. berthold.com [berthold.com]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Screening of GPCR-antagonists using the calcium mobilisation assay - Accurate and reliable characterization of potential antagonists for pharmacological studies [bionity.com]
Application of AR-C118925XX in fibrosis research models.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological condition characterized by the excessive accumulation of extracellular matrix (ECM), leads to the scarring and thickening of tissues, ultimately causing organ dysfunction and failure. A key cellular mediator of fibrosis is the myofibroblast, which is primarily derived from the activation of resident fibroblasts. The purinergic receptor P2Y2 (P2Y2R), a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP, has emerged as a significant player in the pathogenesis of fibrotic diseases. AR-C118925XX is a potent and selective antagonist of the P2Y2 receptor, making it a valuable tool for investigating the role of P2Y2R signaling in fibrosis and for evaluating the therapeutic potential of P2Y2R antagonism.[1][2] This document provides detailed application notes and protocols for the use of this compound in various in vitro and in vivo models of fibrosis research.
Mechanism of Action
This compound exerts its anti-fibrotic effects by blocking the activation of the P2Y2 receptor on fibroblasts.[1] Activation of P2Y2R by agonists such as ATP leads to the initiation of downstream signaling cascades that promote fibroblast proliferation, migration, and differentiation into pro-fibrotic myofibroblasts. Key signaling pathways implicated in P2Y2R-mediated fibroblast activation include the Phosphoinositide 3-kinase (PI3K)/AKT, Extracellular signal-regulated kinase (ERK), and Protein Kinase C (PKC) pathways.[1][3] By inhibiting P2Y2R, this compound effectively attenuates these pro-fibrotic cellular processes, leading to a reduction in the production of ECM components like collagen.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in fibrosis-related research.
| Parameter | Value | Species/Cell Type | Assay | Reference |
| IC50 | 0.0721 ± 0.0124 µM | Human | Calcium Mobilization (UTP as agonist) | [4] |
| IC50 | 0.0574 ± 0.0196 µM | Human | Calcium Mobilization (ATP as agonist) | [4] |
| IC50 | 0.291 ± 0.047 µM | Rat | Calcium Mobilization (UTP as agonist) | [4] |
| Parameter | Concentration | Cell Type | Effect | Reference |
| In Vitro Efficacy | 10 µM | Human Dermal Fibroblasts | Did not affect cell migration in a wound healing assay | [5] |
| In Vitro Efficacy | 100 µM | Mouse Skeletal Muscle Fibroblasts | Inhibited TGF-β1 induced increases in fibrotic proteins | [3] |
| Parameter | Administration | Model | Effect | Reference |
| In Vivo Efficacy | Intraperitoneal (i.p.) | Bleomycin-induced Dermal Fibrosis (Mice) | Suppresses bleomycin-enhanced dermal thickness | [3][6] |
Experimental Protocols
In Vitro Models
1. TGF-β1 Induced Fibroblast-to-Myofibroblast Differentiation
This protocol describes the induction of a fibrotic phenotype in cultured fibroblasts using Transforming Growth Factor-beta 1 (TGF-β1) and its inhibition by this compound.
Materials:
-
Fibroblast cell line (e.g., NIH/3T3, primary dermal or lung fibroblasts)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
DMEM with 0.5% FBS
-
Recombinant Human TGF-β1 (typically 5-10 ng/mL)
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., antibodies for Western blot or immunofluorescence)
Protocol:
-
Cell Seeding: Plate fibroblasts in 6-well or 12-well plates at a density that allows them to reach 70-80% confluency at the time of the experiment. Culture in DMEM with 10% FBS.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with DMEM containing 0.5% FBS and incubate for 12-24 hours. This synchronizes the cells and reduces basal activation.
-
Pre-treatment with this compound: Prepare working concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) in serum-free DMEM. A final DMSO concentration should be kept below 0.1%. Add the this compound solutions to the respective wells and incubate for 1-2 hours. Include a vehicle control (DMSO only).
-
TGF-β1 Stimulation: Add TGF-β1 to the wells to a final concentration of 5-10 ng/mL. Do not add TGF-β1 to the negative control wells.
-
Incubation: Incubate the plates for 24-72 hours, depending on the endpoint being measured. For analysis of signaling pathways (e.g., phosphorylation of AKT, ERK), shorter incubation times (15-60 minutes) are typically used.
-
Analysis: Assess fibroblast activation by measuring the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and Collagen Type I. This can be done using Western blotting, immunofluorescence, or qPCR.
2. Cell Proliferation Assay (CCK-8)
Materials:
-
Fibroblasts
-
96-well plates
-
DMEM with 10% FBS
-
DMEM with 0.5% FBS
-
This compound
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Protocol:
-
Seed 2,000-5,000 fibroblasts per well in a 96-well plate and allow them to adhere overnight.
-
Serum starve the cells for 12-24 hours.
-
Treat the cells with various concentrations of this compound in the presence or absence of a pro-fibrotic stimulus (e.g., TGF-β1 or a P2Y2 agonist).
-
Incubate for 24-72 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
3. Cell Migration Assay (Transwell)
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Fibroblasts
-
Serum-free DMEM
-
DMEM with 10% FBS (as chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
Protocol:
-
Place Transwell inserts into a 24-well plate.
-
Add DMEM with 10% FBS to the lower chamber.
-
Resuspend serum-starved fibroblasts in serum-free DMEM containing different concentrations of this compound.
-
Add 1 x 10^5 cells to the upper chamber of each Transwell insert.
-
Incubate for 12-24 hours at 37°C.
-
Remove the inserts and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope.
4. Western Blot for Signaling Pathways
Protocol:
-
Treat fibroblasts as described in the fibroblast activation protocol for the desired time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT, p-ERK, p-PKC, total AKT, total ERK, total PKC, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Model
Bleomycin-Induced Dermal Fibrosis in Mice
This model is widely used to study the pathogenesis of skin fibrosis and to evaluate the efficacy of anti-fibrotic agents.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
Bleomycin sulfate
-
Sterile PBS
-
This compound
-
Vehicle for this compound (e.g., DMSO/PEG300/Tween-80/Saline)
-
Syringes and needles
Protocol:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Fibrosis Induction: Shave the backs of the mice. Administer daily or every other day subcutaneous injections of bleomycin (e.g., 100 µL of 1 mg/mL in PBS) into a defined area of the shaved back for 2-4 weeks. A control group should receive PBS injections.
-
This compound Administration: The optimal dose and schedule for this compound should be determined empirically. Based on available information, a starting point could be daily or every other day intraperitoneal (i.p.) injections. The treatment can be initiated concurrently with the bleomycin injections or after a certain period of fibrosis induction. A vehicle control group for the this compound treatment should be included.
-
Monitoring: Monitor the mice for changes in body weight and skin condition.
-
Termination and Tissue Collection: At the end of the treatment period (e.g., day 21 or 28), euthanize the mice and harvest the affected skin tissue.
-
Analysis:
-
Histology: Fix a portion of the skin in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome to assess dermal thickness and collagen deposition.
-
Collagen Content: Measure the collagen content of the skin using a Sircol Collagen Assay.
-
Gene Expression: Extract RNA from a portion of the skin to analyze the expression of fibrotic genes (e.g., Col1a1, Acta2) by qPCR.
-
Protein Analysis: Extract protein for Western blot analysis of fibrotic markers.
-
Conclusion
This compound is a critical research tool for elucidating the role of the P2Y2 receptor in the complex pathophysiology of fibrosis. The protocols outlined in this document provide a framework for utilizing this compound in both in vitro and in vivo models to investigate its anti-fibrotic potential and to explore the underlying molecular mechanisms. Researchers are encouraged to optimize the specific conditions, such as compound concentrations and treatment schedules, for their particular experimental systems. The continued study of P2Y2R antagonists like this compound holds promise for the development of novel therapeutic strategies for a range of debilitating fibrotic diseases.
References
Investigating Inflammatory Responses Using AR-C118925XX: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C118925XX is a potent and selective antagonist of the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1][2][3][4] The P2Y2 receptor is implicated in a variety of physiological processes, including inflammatory responses.[1][3][5] Activation of the P2Y2 receptor by ATP released during cellular stress or injury can trigger downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines.[1][5] By blocking this interaction, this compound serves as a valuable tool for investigating the role of P2Y2 receptor signaling in inflammation and for the development of novel anti-inflammatory therapeutics.
This document provides detailed application notes and protocols for utilizing this compound in inflammatory response research.
Mechanism of Action
This compound competitively inhibits the binding of ATP and UTP to the P2Y2 receptor, thereby blocking the activation of downstream signaling pathways.[6][7] Key inflammatory pathways modulated by this compound include the inhibition of ATP-induced interleukin-6 (IL-6) production and the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[1][4]
Data Presentation
The following table summarizes the quantitative data for this compound from various in vitro assays.
| Parameter | Species | Agonist | Assay | IC50 / pA2 | Reference |
| IC50 | Human | UTP (500 nM) | Calcium Mobilization | 0.0721 ± 0.0124 µM | [8] |
| IC50 | Human | ATP (500 nM) | Calcium Mobilization | 0.0574 ± 0.0196 µM | [8] |
| IC50 | Rat | UTP (500 nM) | Calcium Mobilization | 0.291 ± 0.047 µM | [8] |
| pA2 | Human | - | Calcium Mobilization | 37.2 nM | [6][9] |
| pA2 | Human | - | β-arrestin Translocation | 51.3 nM | [6][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Inhibition of ATP-Induced IL-6 Production
This protocol is designed to assess the inhibitory effect of this compound on ATP-induced IL-6 production in macrophage cell lines (e.g., RAW 264.7) or primary macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
ATP
-
Lipopolysaccharide (LPS) (optional, for priming)
-
IL-6 ELISA kit
-
96-well cell culture plates
Protocol:
-
Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
(Optional) Prime the cells with a low concentration of LPS (e.g., 100 ng/mL) for 2-4 hours to enhance the inflammatory response.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) for 1 hour.
-
Stimulate the cells with ATP (e.g., 100 µM) for 6-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.
In Vitro p38 MAPK Phosphorylation Assay
This protocol outlines the procedure to determine the effect of this compound on ATP-induced p38 MAPK phosphorylation.
Materials:
-
Target cells (e.g., macrophages, neutrophils)
-
Cell culture medium
-
This compound
-
ATP
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total-p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Culture cells to 80-90% confluency in appropriate culture dishes.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Pre-treat the cells with this compound at desired concentrations for 1 hour.
-
Stimulate the cells with ATP (e.g., 100 µM) for a short duration (e.g., 5-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-p38 and total p38.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal.
In Vivo Bleomycin-Induced Dermal Fibrosis Model
This protocol describes an in vivo model to evaluate the anti-fibrotic and anti-inflammatory effects of this compound.[10][11]
Animals:
-
C57BL/6 mice (6-8 weeks old)
Materials:
-
Bleomycin
-
This compound
-
Vehicle for this compound (e.g., saline, DMSO/PEG solution)[4]
-
Histology equipment and reagents (e.g., formalin, paraffin, H&E stain, Masson's trichrome stain)
-
Collagen quantification assay kit
Protocol:
-
Acclimatize the mice for at least one week.
-
Shave a small area on the back of each mouse.
-
For 3-4 weeks, administer daily subcutaneous injections of bleomycin (e.g., 100 µl of 1 mg/ml solution) into the shaved area. Control mice receive saline injections.
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule, starting either before or after the initiation of bleomycin treatment. A vehicle control group should be included.
-
Monitor the mice for changes in body weight and skin condition.
-
At the end of the treatment period, euthanize the mice and collect skin samples from the treated area.
-
Fix a portion of the skin in formalin for histological analysis (H&E and Masson's trichrome staining to assess inflammation and collagen deposition).
-
Use the remaining skin tissue for collagen quantification using a suitable assay.
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit P2Y2 receptor-mediated intracellular calcium release.[9][12][13]
Materials:
-
Cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells)[9]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
ATP or UTP
-
Fluorescence plate reader with an injection system
Protocol:
-
Plate the cells in a black, clear-bottom 96-well plate and allow them to grow to confluency.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence.
-
Inject varying concentrations of this compound into the wells and incubate for a short period.
-
Inject the agonist (ATP or UTP) and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by measuring the peak fluorescence response and calculate the IC50 value for this compound.
Neutrophil Chemotaxis Assay
This protocol assesses the effect of this compound on neutrophil migration towards a chemoattractant.[14][15][16][17]
Materials:
-
Isolated human or murine neutrophils
-
This compound
-
Chemoattractant (e.g., fMLP, IL-8, or ATP)
-
Boyden chamber or similar chemotaxis system with a 3-5 µm pore size membrane
-
Assay buffer (e.g., HBSS)
-
Method for quantifying migrated cells (e.g., cell counting, fluorescence-based assay)
Protocol:
-
Isolate neutrophils from fresh blood using a standard protocol (e.g., density gradient centrifugation).
-
Resuspend the neutrophils in assay buffer.
-
Pre-incubate the neutrophils with this compound at various concentrations.
-
Add the chemoattractant to the lower chamber of the Boyden chamber.
-
Add the pre-treated neutrophils to the upper chamber.
-
Incubate the chamber at 37°C for 1-2 hours to allow for migration.
-
Quantify the number of cells that have migrated to the lower chamber using a chosen method.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the P2Y2 receptor in inflammatory processes. The protocols provided here offer a framework for investigating its effects in both in vitro and in vivo models of inflammation. Researchers can adapt these methods to their specific experimental needs to further explore the therapeutic potential of P2Y2 receptor antagonism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A convenient method for producing the bleomycin-induced mouse model of scleroderma by weekly injections using a methylcellulose gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
- 15. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of Neutrophil Polarization and Chemotaxis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: In Vitro Stability and Solubility of AR-C118925XX
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C118925XX is a potent and selective antagonist of the P2Y2 receptor, a G protein-coupled receptor activated by ATP and UTP.[1][2] The P2Y2 receptor is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and fibrosis, making it a significant target for drug development.[3][4] Understanding the solubility and stability of this compound in common laboratory solvents and buffers is critical for designing and interpreting in vitro experiments. These application notes provide a summary of the solubility and stability data for this compound, along with detailed protocols for its handling and use in experimental settings.
Data Presentation
Solubility Data
The solubility of a compound is a crucial parameter for ensuring accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in Dimethyl Sulfoxide (DMSO) and an aqueous buffer.
| Solvent/Buffer | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 mM[5] | 53.76 mg/mL | --- |
| Buffer (pH 7.4) | 0.124 mM (124 µM)[6][7] | ~0.067 mg/mL | Well soluble in buffer at this pH.[8] |
Stability and Storage
Proper storage and handling are essential to maintain the integrity of this compound. The compound has been found to be metabolically highly stable in human and mouse liver microsomes.[6][7] The recommended storage conditions for stock solutions are provided below.
| Storage Temperature | Duration | Notes |
| -80°C | 6 months[1] | In a suitable solvent.[9] |
| -20°C | 1 month[1][9] | Protect from light.[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder using an analytical balance. The molecular weight of this compound is 537.59 g/mol .[9]
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 53.76 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][9]
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
This protocol outlines the preparation of diluted working solutions of this compound in a physiological buffer. It is important to note that direct dissolution in aqueous buffers is limited. Therefore, a serial dilution from a DMSO stock is recommended.
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris-HCl) at pH 7.4
-
Vortex mixer
-
Calibrated pipettes
-
Sterile polypropylene tubes
Procedure:
-
Thaw a frozen aliquot of the 100 mM this compound stock solution in DMSO at room temperature.
-
Perform a serial dilution of the DMSO stock solution into the desired aqueous buffer to achieve the final working concentration. Note: To avoid precipitation, ensure that the final concentration of DMSO in the working solution is kept low (typically ≤ 0.1%).
-
For example, to prepare a 10 µM working solution, first prepare an intermediate dilution by adding 1 µL of the 100 mM stock to 999 µL of buffer (resulting in a 100 µM solution with 0.1% DMSO). Then, dilute this intermediate solution 1:10 in the buffer.
-
Vortex the working solution gently to ensure homogeneity.
-
Prepare fresh working solutions daily and do not store them for extended periods.
Mandatory Visualizations
Signaling Pathway of P2Y2 Receptor Antagonism by this compound
Caption: P2Y2 receptor signaling and its inhibition by this compound.
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for assessing the solubility and stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. From UTP to AR-C118925, the discovery of a potent non nucleotide antagonist of the P2Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Troubleshooting unexpected results in AR-C118925XX experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P2Y2 receptor antagonist, AR-C118925XX.
Troubleshooting Guide
This guide addresses common issues and unexpected results that may be encountered during experiments with this compound.
Question: Why am I observing a weaker antagonist effect than expected?
Possible Causes and Solutions:
-
Suboptimal Agonist Concentration: Using an excessively high concentration of the agonist (e.g., ATP or UTP) can overcome the competitive antagonism of this compound. It is recommended to use an agonist concentration at or near the EC80 to provide a sufficient window for observing antagonism.
-
Agonist-Induced Receptor Desensitization: Prolonged exposure to high concentrations of agonists like ATP or UTP can lead to P2Y2 receptor desensitization and internalization, reducing the number of available receptors for the antagonist to act upon. Consider using shorter agonist incubation times or a perfusion system to minimize this effect.
-
Compound Degradation: While this compound is metabolically stable in liver microsomes, its stability in cell culture media over extended periods may vary. Prepare fresh dilutions of the compound for each experiment and avoid prolonged storage in aqueous solutions.
-
Low Receptor Expression: The cell line being used may have low endogenous expression of the P2Y2 receptor, leading to a small signal window. Confirm P2Y2 receptor expression levels using techniques like qPCR or western blotting.
Question: I am seeing off-target effects in my experiment. What could be the cause?
Possible Causes and Solutions:
-
High Antagonist Concentration: this compound is highly selective for the P2Y2 receptor, but at concentrations around 1 µM and higher, it has been shown to block P2X1 and P2X3 receptors. It is crucial to perform dose-response experiments to determine the optimal concentration that provides P2Y2 antagonism without engaging off-target receptors.
-
Signaling Crosstalk: The P2Y2 receptor is known to engage in signaling crosstalk with other pathways. The observed effects may be a result of indirect modulation of other signaling cascades downstream of P2Y2. A thorough understanding of the signaling network in your specific cell model is important for interpreting results.
Question: My in vivo experiment is yielding inconsistent results. What should I check?
Possible Causes and Solutions:
-
Improper Formulation: this compound has moderate permeability, which can affect its bioavailability. An appropriate vehicle is necessary for in vivo administration. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Compound Precipitation: Ensure the compound is fully dissolved in the vehicle. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Batch-to-Batch Variability: As with many chemical compounds, there can be variability between different batches. If you suspect this is an issue, it is advisable to test a new batch in a small-scale experiment to confirm its potency.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent, selective, and competitive antagonist of the P2Y2 receptor. It functions by binding to the receptor and blocking the binding of endogenous agonists like ATP and UTP, thereby inhibiting downstream signaling pathways such as the activation of phospholipase C and subsequent calcium mobilization.
What is the recommended storage condition for this compound?
This compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to a year.
What is the solubility of this compound?
This compound is soluble in DMSO up to 100 mM.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its agonists.
| This compound Potency | |
| Parameter | Value |
| pA2 (Calcium Assay) | 37.2 nM |
| pA2 (β-arrestin Assay) | 51.3 nM |
| IC50 (vs. UTP in 1321N1-hP2Y2 cells) | ~57-72 nM |
| Agonist Potency (EC50) | |
| Agonist | Cell Line |
| ATP | Submandibular gland cells |
| UTP | Submandibular gland cells |
| UTP | BON cells (first phase) |
| UTP | BON cells (second phase) |
Experimental Protocols
1. Calcium Mobilization Assay
This protocol is adapted from studies characterizing P2Y2 receptor antagonism.
-
Cell Seeding: Plate cells expressing the P2Y2 receptor in a 96-well black, clear-bottom plate at a density that will achieve 90-95% confluency on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Incubation: Wash the cells with assay buffer and then incubate with various concentrations of this compound or vehicle control for 20-30 minutes at 37°C.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add the P2Y2 agonist (e.g., ATP or UTP at its EC80 concentration) and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced calcium peak. Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.
2. Western Blot for p38 Phosphorylation
This protocol is a general guideline for assessing the inhibition of a downstream target of P2Y2 signaling.
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours if necessary to reduce basal p38 phosphorylation. Pre-treat cells with this compound or vehicle for 1-2 hours. Stimulate with a P2Y2 agonist (e.g., 10 µM ATP) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against phospho-p38 MAPK overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Normalization: To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
3. Cell Migration/Invasion Assay
This protocol is based on the Boyden chamber principle.
-
Chamber Preparation: For invasion assays, coat the apical side of a transwell insert with a basement membrane matrix (e.g., Matrigel). For migration assays, this step is omitted.
-
Cell Seeding: Seed cells in serum-free media in the upper chamber of the transwell insert.
-
Treatment: Add this compound or vehicle control to both the upper and lower chambers.
-
Chemoattractant: Add a chemoattractant (e.g., media with FBS or a P2Y2 agonist) to the lower chamber.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration/invasion (typically 16-24 hours).
-
Analysis: Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab. Fix and stain the cells that have migrated to the lower surface of the membrane. Count the number of migrated/invaded cells in several fields of view under a microscope.
Visualizations
Optimizing AR-C118925XX incubation time for maximum efficacy.
Welcome to the technical support center for AR-C118925XX, a selective and competitive antagonist of the P2Y2 receptor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and competitive antagonist of the P2Y2 purinergic receptor.[1] By binding to the P2Y2 receptor, it blocks the binding of endogenous agonists like ATP and UTP. This inhibition prevents the activation of downstream signaling pathways, such as the Gq-protein pathway that leads to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[2] It has been shown to inhibit ATP-induced cellular responses, including interleukin-6 (IL-6) production and the phosphorylation of p38 MAP kinase.[1][3]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound depends on the specific cell type, receptor expression levels, and the concentration of the agonist used. However, based on published studies, a starting concentration range of 10 nM to 1 µM is recommended for most in vitro experiments.[4] For instance, a concentration of 70 nM has been used for P2Y2 receptor inhibition in chemoresistance studies. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. For long-term storage, the stock solution should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.
Q4: What is the typical incubation time for this compound in a cell-based assay?
A4: The optimal incubation time for this compound is experiment-dependent and should be determined empirically. For competitive antagonists, a pre-incubation period is crucial to allow the antagonist to reach equilibrium with the receptor before adding the agonist. Based on available protocols, a pre-incubation time of 10 to 60 minutes is often used. For example, a 10-minute pre-incubation has been used in calcium mobilization assays[5], while longer incubations of up to 60 minutes may be necessary for other assays like p38 phosphorylation inhibition.
Troubleshooting Guides
Issue 1: No or low antagonistic effect of this compound is observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The pre-incubation time with this compound may be too short for the antagonist to reach binding equilibrium with the P2Y2 receptor. Recommendation: Perform a time-course experiment by varying the pre-incubation time (e.g., 15, 30, 60, and 120 minutes) before adding the agonist. |
| Incorrect Antagonist Concentration | The concentration of this compound may be too low to effectively compete with the agonist. Recommendation: Perform a dose-response curve with a range of this compound concentrations to determine the IC50 value in your specific assay. |
| High Agonist Concentration | An excessively high concentration of the P2Y2 agonist (e.g., ATP or UTP) can outcompete the antagonist. Recommendation: Use an agonist concentration that elicits a submaximal response (typically around the EC80) to provide a sufficient window for observing antagonism. |
| Cell Health and Receptor Expression | Low P2Y2 receptor expression in the cell line or poor cell health can lead to a weak signal and make it difficult to detect antagonism. Recommendation: Ensure cells are healthy, within a low passage number, and verify the expression of the P2Y2 receptor. |
| Compound Degradation | Improper storage or handling of this compound may lead to its degradation. Recommendation: Prepare fresh aliquots of the stock solution and store them properly at -20°C or -80°C. |
Issue 2: High background signal in the assay.
| Possible Cause | Troubleshooting Step |
| Cellular Stress | Stressed cells may release endogenous ATP, leading to autocrine/paracrine activation of P2Y2 receptors and a high background signal. Recommendation: Handle cells gently during plating and washing steps. Ensure the use of appropriate assay buffers. |
| Assay Buffer Composition | Components in the assay buffer may interfere with the signaling pathway or the detection method. Recommendation: Review the composition of your assay buffer and consider using a simpler buffer like Hanks' Balanced Salt Solution (HBSS). |
| Contamination | Microbial contamination can lead to the release of ATP and other interfering substances. Recommendation: Regularly check cell cultures for contamination. |
Experimental Protocols
Calcium Mobilization Assay
This protocol provides a general framework for measuring the inhibition of agonist-induced intracellular calcium mobilization by this compound.
-
Cell Plating: Seed cells expressing the P2Y2 receptor into a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) for 45-60 minutes at 37°C, following the manufacturer's instructions.
-
Washing: Gently wash the cells twice with the assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Add this compound at the desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO). Incubate the plate for a predetermined time (e.g., 10-30 minutes) at 37°C. To optimize, test a range of incubation times.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Initiate the reading and, after establishing a stable baseline, add the P2Y2 agonist (e.g., ATP or UTP) at a final concentration around its EC80. Continuously measure the fluorescence intensity for a set period to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from the baseline. Plot the agonist dose-response curves in the presence and absence of different concentrations of this compound to determine the antagonist's potency (e.g., IC50 or pA2 value).
p38 MAPK Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the inhibitory effect of this compound on agonist-induced p38 MAPK phosphorylation.
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. To reduce basal phosphorylation levels, serum-starve the cells for 4-6 hours prior to the experiment.
-
Antagonist Pre-incubation: Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 30-60 minutes). Optimization of this incubation time may be necessary.
-
Agonist Stimulation: Add the P2Y2 agonist (e.g., ATP) to the cells and incubate for a time known to induce peak p38 phosphorylation (typically 5-30 minutes).
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK or a housekeeping protein like GAPDH.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of p-p38 as a ratio to total p38 or the housekeeping protein.
Visualizations
References
Potential off-target effects of AR-C118925XX at high concentrations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AR-C118925XX. The information focuses on potential off-target effects at high concentrations and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, selective, and reversible competitive antagonist of the P2Y2 receptor.[1][2]
Q2: Are there any known off-target effects of this compound, particularly at high concentrations?
Yes. While this compound is highly selective for the P2Y2 receptor, it has been shown to block P2X1 and P2X3 receptors at concentrations of approximately 1 μM.[3][4][5] At a concentration of 10 μM, it was found to be inactive against a panel of 37 other receptors.[6][7]
Q3: At what concentration should I use this compound to ensure selectivity for the P2Y2 receptor?
To maintain high selectivity for the P2Y2 receptor and avoid off-target effects on P2X1 and P2X3 receptors, it is recommended to use this compound at concentrations well below 1 μM. The antagonist has pA2 values of 37.2 nM in calcium mobilization assays and 51.3 nM in β-arrestin assays, indicating high potency at the P2Y2 receptor.[3][4]
Q4: What are the potential consequences of off-target blockade of P2X1 and P2X3 receptors in my experiments?
Blockade of P2X1 and P2X3 receptors can interfere with experimental results, as these receptors are involved in various physiological processes. P2X1 receptors are implicated in platelet function and smooth muscle contraction.[8][9] P2X3 receptors are predominantly expressed in sensory neurons and play a role in nociception. Unintended antagonism of these receptors could lead to misinterpretation of data if their function is relevant to your experimental system.
Troubleshooting Guide
Issue: I am observing unexpected results in my experiment when using this compound at concentrations approaching 1 μM or higher.
Potential Cause: Off-target effects on P2X1 and/or P2X3 receptors.
Troubleshooting Steps:
-
Confirm the concentration of this compound: Double-check your calculations and dilution series to ensure the final concentration in your assay is not unintentionally high.
-
Perform a concentration-response curve: If not already done, conduct a concentration-response experiment to determine the optimal concentration of this compound for P2Y2 antagonism in your specific system. This will help you identify the lowest effective concentration.
-
Use a structurally unrelated P2Y2 antagonist: To confirm that the observed effects are due to P2Y2 antagonism and not off-target activities, consider using a different, structurally unrelated P2Y2 antagonist as a control.
-
Directly assess off-target receptor activity: If your experimental system expresses P2X1 or P2X3 receptors, you can perform functional assays to directly test for their inhibition by the concentration of this compound you are using. See the experimental protocols section for relevant assays.
Quantitative Data Summary
| Target | Compound | Assay | Potency / Activity | Reference |
| P2Y2 Receptor | This compound | Calcium Mobilization | pA2 = 37.2 nM | [3][4] |
| P2Y2 Receptor | This compound | β-Arrestin Translocation | pA2 = 51.3 nM | [3][4] |
| P2X1 Receptor | This compound | Functional Blockade | ~ 1 μM | [3][4][5] |
| P2X3 Receptor | This compound | Functional Blockade | ~ 1 μM | [3][4][5] |
| Panel of 37 other receptors | This compound | Radioligand Binding / Functional Assays | Inactive at 10 μM | [6][7] |
Experimental Protocols
P2Y2 Receptor Functional Assay: Calcium Mobilization
This protocol is used to measure the antagonist effect of this compound on P2Y2 receptor activation by monitoring changes in intracellular calcium.
Materials:
-
Cells expressing the P2Y2 receptor (e.g., 1321N1-hP2Y2 cells).[3]
-
Cell culture medium.
-
HEPES-buffered saline (HBS).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[1][10]
-
This compound.
-
Fluorescence plate reader.
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Wash the cells with HBS.
-
Load the cells with a calcium-sensitive dye (e.g., 2 μM Fura-2 AM) in HBS for 1 hour at 37°C.[10]
-
Wash the cells with HBS to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add a P2Y2 agonist (e.g., UTP) and immediately begin recording the change in fluorescence over time.
-
Data is typically expressed as the ratio of fluorescence at two excitation wavelengths (for Fura-2) or the change in fluorescence intensity (for Fluo-4) and normalized to the baseline.
P2X1/P2X3 Receptor Functional Assay: Whole-Cell Patch Clamp Electrophysiology
This protocol is for directly measuring the inhibitory effect of this compound on P2X1 or P2X3 receptor ion channel function.
Materials:
-
Cells expressing P2X1 or P2X3 receptors (e.g., DRG neurons or recombinant cell lines).[11]
-
External and internal patch clamp solutions.
-
P2X1/P2X3 receptor agonist (e.g., α,β-methylene ATP).[11]
-
This compound.
-
Patch clamp rig with amplifier and data acquisition system.
Procedure:
-
Prepare isolated cells expressing the receptor of interest.
-
Establish a whole-cell patch clamp configuration on a single cell.
-
Clamp the cell membrane potential at a holding potential of -60 mV.[11]
-
Apply the P2X agonist to elicit an inward current and record the response.
-
Wash out the agonist.
-
Pre-incubate the cell with the desired concentration of this compound.
-
Co-apply the P2X agonist and this compound and record the current.
-
Compare the current amplitude in the presence and absence of this compound to determine the degree of inhibition.
Visualizations
Caption: P2Y2 receptor signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with high concentrations of this compound.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of P2Y2 receptors in human vascular endothelial cells using this compound, a competitive and selective P2Y2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. AR-C 118925XX | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a P2X1-eYFP receptor knock-in mouse to track receptors in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of P2X3 receptor‐mediated currents by the activation of α2A‐adrenergic receptors in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Variability in Cell-Based Assays with AR-C118925XX: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in cell-based assays utilizing the selective P2Y2 receptor antagonist, AR-C118925XX. By offering detailed experimental protocols, clear data presentation, and visual aids, this resource aims to empower researchers to achieve more consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
General Compound Handling
-
Q1: How should I prepare and store stock solutions of this compound to ensure stability and consistency?
-
A1: For optimal stability, it is recommended to prepare stock solutions in DMSO at a concentration of 100 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), solutions can be stored at -20°C, protected from light. For long-term storage (up to six months), it is advisable to store the aliquots at -80°C.[1] When preparing working solutions for in vivo experiments, it is best to prepare them fresh on the day of use.[1]
-
-
Q2: I'm observing precipitation of this compound in my cell culture media. What could be the cause and how can I prevent it?
-
A2: this compound has limited aqueous solubility.[2][3] Precipitation in aqueous media can occur if the final concentration of the solvent (e.g., DMSO) is too low or if the compound concentration is too high. Ensure the final DMSO concentration in your assay is kept low (typically ≤ 0.1%) to minimize solvent effects on the cells. If precipitation persists, consider preparing the working solution in a vehicle containing solubilizing agents like PEG300 and Tween-80, especially for in vivo studies.[1] Gentle heating and sonication can also aid in dissolution.[1]
-
Assay Performance and Variability
-
Q3: My dose-response curve for this compound is not consistent between experiments. What are the potential sources of this variability?
-
A3: Several factors can contribute to variability in dose-response curves:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with prolonged culturing.
-
Cell Density: Ensure consistent cell seeding density across all wells and experiments, as this can influence the overall response.
-
Agonist Concentration: The concentration of the P2Y2 agonist (e.g., ATP or UTP) used to stimulate the cells is critical. Use a concentration that elicits a submaximal response (e.g., EC80) to accurately determine the antagonist's potency.
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Incubation Time: Optimize and standardize the pre-incubation time with this compound before adding the agonist.
-
Compound Stability: As mentioned in Q1, ensure proper storage and handling of the compound to maintain its activity.
-
-
-
Q4: I am seeing unexpected or off-target effects in my assay at higher concentrations of this compound. Is this a known issue?
-
A4: While this compound is a potent and selective P2Y2 receptor antagonist, off-target effects have been observed at higher concentrations. For instance, at concentrations around 1 μM, it can block P2X1 and P2X3 receptors.[2][3] It is crucial to determine the optimal concentration range for your specific cell type and assay to ensure you are observing P2Y2-specific effects. A selectivity panel assay against other P2 receptors can be beneficial if off-target effects are suspected.
-
-
Q5: The inhibitory effect of this compound seems to vary between different cell lines. Why is this?
-
A5: The efficacy of this compound is dependent on the expression level of the P2Y2 receptor in the chosen cell line. Different cell lines will have varying levels of endogenous P2Y2 receptor expression. It is recommended to first characterize the P2Y2 receptor expression in your cell line of interest using techniques like qPCR or western blotting. For cells with low or no endogenous expression, consider using a cell line recombinantly expressing the human P2Y2 receptor, such as 1321N1-hP2Y2 cells.[4]
-
Quantitative Data Summary
The following tables summarize the reported potency and selectivity of this compound in various in vitro assays.
Table 1: Potency of this compound in Functional Assays
| Assay Type | Cell Line | Agonist | Potency (pA2) | Potency (IC50) | Reference |
| Calcium Mobilization | 1321N1-hP2Y2 | UTP | 8.43 | 37.2 nM | [2][3][4] |
| β-arrestin Translocation | Recombinant CHO cells | - | - | 51.3 nM | [2][3] |
| Mucin Secretion | Bronchial Epithelial Cells | ATP-γS | - | 1 µM |
Table 2: Selectivity Profile of this compound
| Receptor Target | Activity | Concentration | Reference |
| P2Y1, P2Y4, P2Y6, P2Y11 | Inactive | 1 µM | [4] |
| Panel of 37 other receptors | Inactive | 10 µM | |
| P2X1, P2X3 | Inhibition | ~1 µM | [2][3] |
Experimental Protocols
1. Calcium Mobilization Assay
This protocol is designed to assess the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization in a cell line expressing the P2Y2 receptor.
-
Cell Seeding: Plate cells (e.g., 1321N1-hP2Y2) in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Cal-520) according to the manufacturer's instructions.[4]
-
Compound Pre-incubation: Prepare serial dilutions of this compound in the assay buffer. Add the antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
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Agonist Stimulation and Signal Detection: Prepare the P2Y2 agonist (e.g., UTP or ATP) at a concentration that gives a submaximal response (EC80).[4] Use a fluorescence plate reader with an automated injection system to add the agonist to the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the antagonist's potency (pA2 or IC50) by analyzing the concentration-response curves.
2. β-Arrestin Translocation Assay
This protocol measures the ability of this compound to inhibit agonist-induced recruitment of β-arrestin to the P2Y2 receptor, a key step in receptor desensitization and signaling.
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Cell Line: Use a cell line engineered to express the P2Y2 receptor fused to a reporter enzyme fragment and β-arrestin fused to the complementary fragment (e.g., PathHunter® β-arrestin assay).
-
Cell Plating: Seed the cells in a 96-well white, solid-bottom plate and incubate overnight.
-
Compound Incubation: Add serial dilutions of this compound to the wells and pre-incubate for the desired time.
-
Agonist Addition: Add the P2Y2 agonist to the wells to stimulate β-arrestin recruitment.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the chemiluminescent signal using a plate reader.
-
Data Analysis: A decrease in the luminescent signal indicates inhibition of β-arrestin recruitment. Determine the IC50 value of this compound from the concentration-response curve.
Visualizing Key Processes
P2Y2 Receptor Signaling Pathway
Caption: P2Y2 receptor signaling cascade and the inhibitory action of this compound.
Troubleshooting Workflow for Assay Variability
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of P2Y2 receptors in human vascular endothelial cells using this compound, a competitive and selective P2Y2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for AR-C118925XX off-target activity on P2X1 and P2X3 receptors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AR-C118925XX. The focus is on understanding and controlling for its off-target activity on P2X1 and P2X3 receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective competitive antagonist of the P2Y2 receptor.[1][2] It is widely used to study the physiological and pathological roles of the P2Y2 receptor.
Q2: What are the known off-target activities of this compound?
While highly selective for the P2Y2 receptor, this compound has been shown to exhibit off-target activity by blocking P2X1 and P2X3 receptors at concentrations around 1 μM.[3][4]
Q3: Why is it important to control for off-target activity on P2X1 and P2X3 receptors?
Q4: At what concentration should I use this compound to minimize off-target effects?
To maintain selectivity for the P2Y2 receptor and minimize off-target effects on P2X1 and P2X3 receptors, it is recommended to use this compound at the lowest effective concentration possible, ideally well below 1 μM. The potency of this compound at the P2Y2 receptor is in the nanomolar range (pA2 = 37.2-51.3 nM).[1][3]
Troubleshooting Guide
This guide provides experimental strategies to identify and control for the off-target effects of this compound on P2X1 and P2X3 receptors.
Issue: Ambiguous results or suspected off-target effects.
Solution: Employ a combination of pharmacological and functional assays to dissect the contribution of each receptor to the observed effects.
Step 1: Confirm Off-Target Activity with Selective Antagonists
Use highly selective antagonists for P2X1 and P2X3 receptors in parallel with this compound to confirm if the observed effect is mediated by these off-target receptors.
Table 1: Selectivity Profile of this compound and Recommended Control Antagonists
| Compound | Primary Target | Potency (pA2/IC50) | Off-Target(s) | Off-Target Potency (IC50) | Recommended Control Antagonists | Control Antagonist Potency (IC50/pIC50) |
| This compound | P2Y2 | pA2 = 8.43[1] | P2X1, P2X3 | ~ 1 µM[3][4] | For P2X1: NF449[7] For P2X3: AF-353[6] | NF449: ~1 nM (P2X1)[8] AF-353: pIC50 = 7.3-8.5 (P2X3/P2X2/3)[6] |
Step 2: Differentiate Receptor Activity with Functional Assays
P2Y2 is a Gq-coupled receptor that signals through intracellular calcium mobilization, while P2X1 and P2X3 are ligand-gated ion channels that mediate cation influx.[9] These differences in signaling pathways can be exploited to differentiate their activities.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This assay is suitable for measuring the activity of Gq-coupled receptors like P2Y2.
Methodology:
-
Cell Preparation: Culture cells expressing the receptor(s) of interest (endogenous or recombinant) in a 96-well or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Treatment:
-
Add this compound at various concentrations to establish a dose-response curve for the inhibition of P2Y2 agonist (e.g., UTP or ATP) induced calcium flux.
-
In parallel wells, pre-incubate cells with a selective P2X1 antagonist (e.g., NF449) or a selective P2X3 antagonist (e.g., AF-353) before adding the P2 agonist (ATP).
-
-
Signal Detection: Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader (e.g., FLIPR).[10]
-
Data Analysis: An increase in fluorescence indicates a rise in intracellular calcium. A reduction in the agonist-induced signal in the presence of an antagonist indicates receptor blockade.
Expected Results:
-
This compound should potently inhibit UTP/ATP-induced calcium mobilization in P2Y2-expressing cells.
-
Selective P2X1/P2X3 antagonists should not block UTP-induced calcium mobilization but may reduce ATP-induced signals if the cells also express these receptors.
Protocol 2: Electrophysiology (Whole-Cell Patch Clamp)
This technique directly measures the ion channel activity of P2X receptors.
Methodology:
-
Cell Preparation: Use cells expressing P2X1 or P2X3 receptors (recombinantly or endogenously).
-
Recording Setup: Establish a whole-cell patch-clamp configuration.
-
Compound Application:
-
Apply a P2X agonist (e.g., ATP or α,β-methylene ATP) to elicit an inward current.
-
To test for antagonism, pre-apply this compound (at ~1 µM) or a selective P2X1/P2X3 antagonist before co-application with the agonist.
-
-
Data Acquisition and Analysis: Record the current responses. A reduction in the peak current amplitude in the presence of the antagonist indicates blockade of the ion channel.
Expected Results:
-
This compound at concentrations around 1 µM should inhibit ATP-induced currents in cells expressing P2X1 or P2X3 receptors.
-
Selective P2X1 and P2X3 antagonists will block the currents in their respective receptor-expressing cells, serving as positive controls.
Visualizing Experimental Logic and Signaling Pathways
Diagram 1: Troubleshooting Workflow for this compound Off-Target Effects
A troubleshooting workflow to determine if an observed experimental effect is due to on-target P2Y2 activity or off-target P2X1/P2X3 activity of this compound.
Diagram 2: Differentiating P2Y2 and P2X1/P2X3 Signaling Pathways
Simplified signaling pathways for P2Y2 versus P2X1/P2X3 receptors, highlighting the distinct mechanisms of intracellular calcium increase.
References
- 1. AR-C 118925XX | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrophysiological characterization of recombinant and native P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Best practices for storing and handling AR-C118925XX to maintain stability.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the selective P2Y2 receptor antagonist, AR-C118925XX, to ensure its stability and efficacy in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To maintain the long-term stability of solid this compound, it should be stored at -20°C. Under these conditions, the compound is stable for at least three years.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO up to 100 mM. It is recommended to prepare a concentrated stock solution in DMSO. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1] When preparing for in vivo experiments, it is best to freshly prepare the working solution on the day of use.[1]
Q3: Is this compound stable in aqueous solutions?
A3: this compound is soluble in aqueous buffer at pH 7.4 up to 124 μM and has been shown to be metabolically highly stable in human and mouse liver microsomes.[2][3] However, for prolonged experiments in aqueous media, it is advisable to prepare fresh dilutions from the DMSO stock solution to minimize potential degradation.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent, selective, and competitive antagonist of the P2Y2 receptor.[4][5] The P2Y2 receptor is a G protein-coupled receptor (GPCR) that is activated by extracellular nucleotides like ATP and UTP. By blocking this receptor, this compound inhibits downstream signaling pathways.
Q5: How can I verify the activity of my this compound?
A5: The activity of this compound can be assessed using a calcium mobilization assay in cells expressing the P2Y2 receptor. As a competitive antagonist, this compound will cause a rightward shift in the concentration-response curve of a P2Y2 agonist (like ATP or UTP) without reducing the maximum response.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no antagonist activity observed. | Compound Degradation: Improper storage (e.g., exposure to room temperature for extended periods, multiple freeze-thaw cycles) may have led to the degradation of this compound. | 1. Confirm that the solid compound and stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for long-term stock solution storage). 2. Prepare a fresh stock solution from the solid compound. 3. Aliquot the new stock solution to minimize freeze-thaw cycles. |
| Precipitation of the Compound: The concentration of this compound in the final assay buffer may exceed its solubility, leading to precipitation and a lower effective concentration. | 1. Visually inspect the final solution for any precipitates. 2. If precipitation is suspected, consider reducing the final concentration of this compound. 3. Ensure the final DMSO concentration in your assay is low and consistent across experiments, as high concentrations can affect cell viability and compound solubility. | |
| Incorrect Cell Line or Low Receptor Expression: The cell line used may not express the P2Y2 receptor or may have very low expression levels, resulting in a weak or undetectable response to P2Y2 agonists and antagonists. | 1. Confirm P2Y2 receptor expression in your chosen cell line using techniques like RT-PCR or western blotting. 2. Use a positive control cell line known to express the P2Y2 receptor. | |
| Inconsistent results between experiments. | Variability in Experimental Conditions: Inconsistent incubation times, cell densities, or agonist concentrations can lead to variable results. | 1. Standardize all experimental parameters, including cell seeding density, incubation times with the antagonist and agonist, and the final concentrations of all reagents. 2. Ensure thorough mixing of all solutions. |
| Potential for Photodegradation: While specific data for this compound is limited, related chemical structures can be sensitive to light. | 1. Protect the compound and its solutions from light by using amber vials and minimizing exposure to direct light during experiments.[1] | |
| pH Sensitivity: The stability of the compound may be affected by the pH of the experimental buffer. | 1. Ensure the pH of your assay buffer is maintained at 7.4, where the compound is known to be soluble.[2][3] |
Experimental Protocols
Calcium Mobilization Assay to Determine this compound Activity
This protocol outlines a method to assess the antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in a cell line expressing the P2Y2 receptor.
Materials:
-
Cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells)
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
P2Y2 receptor agonist (e.g., ATP or UTP)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Seeding: Seed the P2Y2 receptor-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Culture the cells overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in the assay buffer.
-
Remove the cell culture medium and wash the cells once with the assay buffer.
-
Add the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer from your DMSO stock solution.
-
Prepare a range of concentrations of the P2Y2 agonist (e.g., ATP) in the assay buffer.
-
-
Antagonist Incubation:
-
After the dye loading incubation, wash the cells twice with the assay buffer.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (assay buffer with the same final concentration of DMSO).
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
-
Measurement of Calcium Mobilization:
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the P2Y2 agonist into the wells and continue to record the fluorescence for several minutes to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the agonist concentration-response curves in the presence and absence of different concentrations of this compound.
-
A rightward shift in the agonist dose-response curve with no change in the maximum response is indicative of competitive antagonism.
-
Visualizations
Caption: P2Y2 Receptor Signaling Pathway and Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting dose-response curves for AR-C118925XX.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR-C118925XX, a selective P2Y2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, competitive, and reversible antagonist of the P2Y2 purinergic receptor. Its primary mechanism of action is to block the binding of natural agonists, such as ATP and UTP, to the P2Y2 receptor, thereby inhibiting downstream signaling pathways. This inhibition prevents cellular responses mediated by P2Y2 activation, such as increases in intracellular calcium.
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions are typically prepared in DMSO. A stock solution in DMSO can be stored at -20°C for several months, though it is always best to refer to the manufacturer's specific recommendations. For in vivo experiments, it is recommended to prepare fresh solutions daily.
Q3: In which solvents is this compound soluble?
This compound is highly soluble in dimethyl sulfoxide (DMSO). For aqueous buffers, its solubility is more limited. It is important to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental buffer to the final desired concentration. Ensure the final DMSO concentration is low and consistent across all experimental conditions to avoid solvent effects.
Troubleshooting Dose-Response Curves
Q4: My dose-response curve for this compound is not a classic sigmoidal shape. What could be the reason?
Non-sigmoidal dose-response curves can arise from several factors:
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Compound Precipitation: At higher concentrations, this compound may precipitate out of the aqueous buffer, leading to a plateau or even a decrease in the observed inhibition. Visually inspect your solutions for any signs of precipitation.
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Off-Target Effects: At concentrations significantly higher than its IC50 for the P2Y2 receptor, this compound may exhibit off-target effects, which can produce a complex dose-response relationship. It has been noted to block P2X1 and P2X3 receptors at concentrations around 1 μM.
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Cellular Toxicity: High concentrations of the compound or the solvent (DMSO) may induce cytotoxicity, leading to a decrease in cell health and a non-specific drop in the measured response. It is crucial to determine the maximum tolerable concentration of both the compound and DMSO in your specific cell system.
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Assay Artifacts: The specifics of your assay system, such as the substrate concentration in an enzymatic assay or the dye used in a fluorescence-based assay, can sometimes lead to non-ideal curve shapes.
Q5: I am seeing significant variability in my IC50 values for this compound between experiments. What are the potential causes?
Variability in IC50 values is a common issue and can be attributed to:
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Cell Passage Number and Health: The expression level of the P2Y2 receptor and the overall health of the cells can change with increasing passage number. It is advisable to use cells within a defined passage number range for all experiments.
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Agonist Concentration: The calculated IC50 value for a competitive antagonist like this compound is dependent on the concentration of the agonist used. Higher agonist concentrations will require higher concentrations of the antagonist to achieve the same level of inhibition, resulting in a rightward shift of the dose-response curve and a higher apparent IC50.
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Incubation Time: Ensure that the pre-incubation time with this compound is sufficient to allow the antagonist to reach equilibrium with the receptor before adding the agonist. Similarly, the agonist stimulation time should be consistent.
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Reagent Stability: Ensure that your stock solutions of this compound and the agonist (ATP or UTP) are fresh and have been stored correctly. ATP and UTP can be subject to degradation by ectonucleotidases present in cell cultures.
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Assay Conditions: Minor variations in temperature, pH, and buffer composition can influence ligand binding and cellular responses.
Q6: I am not observing any inhibition of the agonist response with this compound. What should I check?
If this compound fails to inhibit the agonist-induced response, consider the following:
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Compound Integrity: Verify the identity and purity of your this compound. If possible, confirm its activity in a validated positive control assay.
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Receptor Expression: Confirm that your cell system expresses functional P2Y2 receptors. This can be done using techniques like RT-PCR, Western blot, or by observing a robust response to a known P2Y2 agonist.
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Agonist Specificity: Ensure that the response you are measuring is indeed mediated by the P2Y2 receptor. If your cells express other purinergic receptors that are activated by your agonist, you may not see complete inhibition with a P2Y2-selective antagonist.
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Competitive Nature of Antagonism: As a competitive antagonist, the inhibitory effect of this compound can be overcome by high concentrations of the agonist. Try reducing the agonist concentration to a level that gives a submaximal response (e.g., EC80).
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Incorrect Dosing: Double-check your calculations and dilutions to ensure that you are adding the correct concentrations of this compound to your assay.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Agonist | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | UTP | 1321N1-hP2Y2 | pA2 | 8.43 | |
| Mucin Secretion | ATP-γS | Bronchial Epithelial Cells | IC50 | 1 µM | |
| β-arrestin Translocation | - | In vitro | pA2 | 37.2-51.3 nM | |
| Calcium Mobilization | UTP (500 nM) | 1321N1 astrocytoma (human P2Y2) | IC50 | 0.0721 ± 0.0124 µM | |
| Calcium Mobilization | ATP (500 nM) | 1321N1 astrocytoma (human P2Y2) | IC50 | 0.0574 ± 0.0196 µM | |
| Calcium Mobilization | UTP (500 nM) | 1321N1 astrocytoma (rat P2Y2) | IC50 | 0.291 ± 0.047 µM |
Experimental Protocols
Detailed Methodology: Calcium Mobilization Assay
This protocol is a general guideline for measuring P2Y2 receptor activation by monitoring changes in intracellular calcium concentration.
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Cell Culture:
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Plate cells expressing the P2Y2 receptor (e.g., 1321N1-hP2Y2) in a 96-well, black-walled, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay.
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Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
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Dye Loading:
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Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Remove the cell culture medium and wash the cells once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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Add the dye-loading buffer to each well and incubate for 45-60 minutes at 37°C, protected from light.
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Compound Addition:
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During the dye-loading incubation, prepare serial dilutions of this compound in the assay buffer. Also, prepare the agonist (ATP or UTP) solution at a concentration that will give a submaximal response (e.g., EC80).
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After incubation, gently wash the cells to remove excess dye.
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Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
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Signal Detection:
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Place the plate in a fluorescence plate reader equipped with an automated injection system.
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Set the instrument to record fluorescence intensity over time (e.g., at 485 nm excitation and 525 nm emission for Fluo-4).
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Initiate the reading and, after establishing a stable baseline, inject the agonist solution into the wells.
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Continue recording the fluorescence signal for a few minutes to capture the peak response.
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Data Analysis:
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The change in fluorescence upon agonist addition is indicative of the intracellular calcium concentration.
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Calculate the percentage of inhibition for each concentration of this compound relative to the control (agonist alone).
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Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Mandatory Visualizations
Caption: P2Y2 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for a Calcium Mobilization Assay with this compound.
Caption: Logical Flowchart for Troubleshooting Lack of Inhibition by this compound.
Ensuring reproducibility in experiments involving AR-C118925XX.
Welcome to the technical support center for AR-C118925XX. This resource is designed for researchers, scientists, and drug development professionals to ensure the reproducibility and success of experiments involving this selective P2Y2 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no antagonist activity observed. | 1. Improper Storage: The compound may have degraded due to incorrect storage conditions. 2. Incorrect Concentration: The concentration used may be too low to effectively antagonize the P2Y2 receptor in your specific experimental setup. 3. Cell Line Unresponsive: The cell line used may not express the P2Y2 receptor or may have low expression levels. | 1. Verify Storage: Ensure the compound has been stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1] 2. Optimize Concentration: Perform a dose-response curve to determine the optimal concentration for your cell line and experimental conditions. Effective concentrations can range from 10 nM to 1 µM.[2] 3. Confirm Receptor Expression: Verify P2Y2 receptor expression in your cell line using techniques such as RT-qPCR or Western blotting. |
| Precipitation of the compound in media or buffer. | 1. Poor Solubility: this compound has limited solubility in aqueous solutions.[3] 2. Incorrect Solvent for Stock Solution: The initial stock solution may not have been prepared correctly. | 1. Use Appropriate Solvents: Prepare a stock solution in DMSO (soluble up to 100 mM). For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] 2. Prepare Fresh Working Solutions: It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[1] For in vitro assays, dilute the DMSO stock solution in your culture medium to the final desired concentration immediately before use. |
| Observed off-target effects. | 1. High Concentration: At concentrations around 1 µM, this compound can exhibit antagonist activity at P2X1 and P2X3 receptors.[3] 2. Non-Specific Binding: The experimental system may be sensitive to non-specific effects of the compound. | 1. Use the Lowest Effective Concentration: Determine the minimal concentration required for P2Y2 receptor antagonism in your system to minimize the risk of off-target effects. 2. Include Proper Controls: Use appropriate vehicle controls and consider using a structurally different P2Y2 receptor antagonist as a comparator if available. |
| Variability in in vivo experimental results. | 1. Inconsistent Dosing: Variability in the preparation and administration of the dosing solution. 2. Metabolic Instability: Although generally stable, species-specific metabolism could play a role. | 1. Standardize Dosing Preparation: Follow a consistent protocol for preparing the in vivo formulation, ensuring complete dissolution. Administer via a consistent route (e.g., intraperitoneal injection).[1][4] 2. Consider Pharmacokinetics: Be aware of the compound's pharmacokinetic profile. For extended studies, the stability of the in vivo formulation should be considered.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and competitive antagonist of the P2Y2 receptor.[2] The P2Y2 receptor is a G protein-coupled receptor activated by extracellular ATP and UTP.[5] By blocking this receptor, this compound inhibits downstream signaling pathways, such as the ATP-induced production of interleukin-6 (IL-6) and the phosphorylation of p38 MAP kinase.[1][4]
Q2: What is the recommended solvent for preparing stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound, with a solubility of up to 100 mM.
Q3: How should I store this compound?
A3: For long-term storage, the solid compound should be stored at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[1][4] It is advisable to protect the compound and its solutions from light.[1]
Q4: What are the known off-target effects of this compound?
A4: While highly selective for the P2Y2 receptor, this compound has been shown to block P2X1 and P2X3 receptors at concentrations of approximately 1 µM.[3][6] At a concentration of 10 µM, it was found to be inactive against a panel of 37 other receptors.
Q5: Can this compound be used in in vivo studies?
A5: Yes, this compound has been used in in vivo mouse models.[1][4] A common method of administration is intraperitoneal (i.p.) injection.[1][4] A suggested formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (vs. UTP) | 72.1 ± 12.4 nM | 1321N1 astrocytoma cells (human P2Y2 receptor) | [7] |
| IC50 (vs. ATP) | 57.4 ± 19.6 nM | 1321N1 astrocytoma cells (human P2Y2 receptor) | [7] |
| IC50 (vs. UTP) | 291 ± 47 nM | 1321N1 astrocytoma cells (rat P2Y2 receptor) | [7] |
| IC50 (mucin secretion) | 1 µM | Bronchial epithelial cells | |
| pA2 (β-arrestin translocation) | 37.2 - 51.3 nM | In vitro assay | |
| pA2 | 8.43 | Not specified | |
| Solubility in DMSO | up to 100 mM | N/A | |
| Solubility in buffer (pH 7.4) | 124 µM | N/A | [3] |
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay - Inhibition of ATP-Induced Signaling
This protocol provides a general workflow for assessing the inhibitory effect of this compound on ATP-induced cellular responses, such as p38 phosphorylation.
1. Cell Culture and Plating:
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Culture your cell line of interest (known to express P2Y2 receptors) under standard conditions.
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Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting) and allow them to adhere and reach the desired confluency (typically 70-80%).
2. Compound Preparation and Treatment:
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Prepare a 10 mM stock solution of this compound in DMSO.
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On the day of the experiment, dilute the stock solution in serum-free culture medium to the desired final concentrations (e.g., a range from 10 nM to 1 µM).
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Pre-incubate the cells with the this compound-containing medium or vehicle control (DMSO) for a specified period (e.g., 30-60 minutes).
3. Agonist Stimulation:
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Prepare a stock solution of ATP in a suitable buffer (e.g., PBS).
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Add ATP to the cell cultures to a final concentration known to elicit a response (e.g., 10-100 µM).
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Incubate for a predetermined time to allow for the desired cellular response (e.g., 5-15 minutes for phosphorylation events).
4. Sample Collection and Analysis:
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For Western blotting, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates.
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Proceed with standard Western blotting procedures to detect the phosphorylated form of the protein of interest (e.g., phospho-p38) and the total protein as a loading control.
Protocol 2: Calcium Imaging Assay
This protocol outlines the steps to measure the effect of this compound on ATP-induced intracellular calcium mobilization.
1. Cell Preparation:
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Seed cells on glass-bottom dishes or plates suitable for microscopy.
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Allow cells to adhere and grow to the appropriate confluency.
2. Fluorescent Dye Loading:
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Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) according to the manufacturer's instructions.
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Incubate the cells with the dye solution at 37°C for 30-60 minutes.
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Wash the cells with the buffer to remove excess dye.
3. Compound Treatment and Imaging:
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Place the dish/plate on the stage of a fluorescence microscope equipped for live-cell imaging.
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Perfuse the cells with buffer containing the vehicle control (DMSO) and acquire a baseline fluorescence reading.
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Perfuse the cells with buffer containing the desired concentration of this compound and incubate for 5-10 minutes.
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Stimulate the cells with ATP while continuously recording the fluorescence intensity.
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Analyze the change in fluorescence over time to determine the intracellular calcium concentration.
Visualizations
Caption: P2Y2 receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterisation of P2Y2 receptors in human vascular endothelial cells using this compound, a competitive and selective P2Y2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. What are P2Y2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Selectivity of P2Y2 Receptor Antagonists, Featuring AR-C118925XX
For Researchers, Scientists, and Drug Development Professionals
The P2Y2 receptor, a Gq protein-coupled receptor activated by ATP and UTP, has emerged as a promising therapeutic target for a range of conditions, including inflammation, cancer, and pain.[1] The development of selective antagonists is crucial for elucidating its physiological roles and for therapeutic intervention. This guide provides a comparative analysis of the selectivity of AR-C118925XX, a potent and selective P2Y2 antagonist, against other known P2Y2 antagonists. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.
P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor by its endogenous agonists, ATP and UTP, initiates a downstream signaling cascade through the coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in many cellular responses.
Caption: P2Y2 Receptor Signaling Pathway.
Quantitative Comparison of P2Y2 Antagonist Selectivity
The following table summarizes the available quantitative data for this compound and other P2Y2 antagonists. The data is primarily presented as pA2 values (a measure of antagonist potency) and IC50 values (the concentration of an inhibitor where the response is reduced by half).
| Antagonist | P2Y2 | P2Y1 | P2Y4 | P2Y6 | P2Y11 | Other P2Y Subtypes | Reference |
| This compound | pA2 = 7.43 (Ca2+ assay)[2] pA2 = 7.29 (β-arrestin assay)[2] IC50 = 37.1 nM[3] | >50-fold selectivity[2] | >500-fold selectivity | >50-fold selectivity[2] | >50-fold selectivity[2] | At least 50-fold selective over other mammalian P2Y receptor subtypes.[3] | [2][3] |
| Suramin | Non-selective, micromolar potency | Antagonist | Antagonist | Antagonist | Antagonist | Broad-spectrum P2 antagonist | [4] |
| Reactive Blue 2 | Weak antagonist | Antagonist | - | - | - | Non-selective P2Y antagonist | [5] |
| Kaempferol | IC50 = 6-19 µM | - | - | - | - | Specificity not fully determined | [4] |
Note: A direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented here is for comparative purposes and highlights the superior selectivity of this compound.
Experimental Protocols
The determination of antagonist selectivity and potency relies on robust in vitro assays. The two primary methods cited in the characterization of P2Y2 antagonists are the intracellular calcium mobilization assay and the β-arrestin recruitment assay.
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the agonist-induced release of intracellular calcium, a hallmark of P2Y2 receptor activation.
Caption: Workflow for a Calcium Mobilization Assay.
Detailed Methodology:
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Cell Culture: Human astrocytoma cells (e.g., 1321N1) stably expressing the human P2Y2 receptor are cultured in appropriate media.
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Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
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Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and incubated to allow for dye uptake.
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Antagonist Incubation: After washing to remove excess dye, cells are incubated with various concentrations of the test antagonist (e.g., this compound) or vehicle control.
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Agonist Stimulation & Fluorescence Measurement: The plate is placed in a fluorescence plate reader. A P2Y2 receptor agonist (e.g., UTP or ATP) is added to the wells, and the fluorescence intensity is measured over time to monitor changes in intracellular calcium levels.
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Data Analysis: The antagonist's effect is quantified by measuring the inhibition of the agonist-induced calcium signal. IC50 values are calculated from the concentration-response curves. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.[2]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated P2Y2 receptor, a key step in receptor desensitization and signaling.
Caption: Workflow for a β-Arrestin Recruitment Assay.
Detailed Methodology:
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Cell Line: Utilize a cell line (e.g., U2OS) engineered to co-express the P2Y2 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
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Cell Plating: Plate the cells in a 96-well or 384-well white-walled assay plate.
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Antagonist Incubation: Treat the cells with a dilution series of the antagonist or vehicle.
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Agonist Stimulation: Add a P2Y2 agonist at a concentration that elicits a submaximal response (e.g., EC80).
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Signal Detection: Following incubation, add a detection reagent containing the substrate for the complemented enzyme. The resulting chemiluminescent signal is proportional to the extent of β-arrestin recruitment.
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Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the luminescent signal. Concentration-response curves are generated to calculate the pA2 value.[2]
Comparison of Selectivity Profiles
The selectivity of a P2Y2 antagonist is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to confounding results and undesirable side effects.
Caption: Logical Relationship of Antagonist Selectivity.
This compound stands out for its high selectivity for the P2Y2 receptor over other P2Y subtypes.[2][3] Studies have shown at least a 50-fold selectivity against a panel of other P2Y receptors.[2] In contrast, older antagonists like suramin and Reactive Blue 2 exhibit broad activity across multiple P2Y and even P2X receptor subtypes, making them unsuitable for studies requiring specific P2Y2 inhibition.[4][5] While flavonoids like kaempferol have shown some P2Y2 antagonistic activity, their selectivity profile has not been as extensively characterized.[4]
It is important to note that at higher concentrations (around 1 µM), AR-C118925 has been observed to block P2X1 and P2X3 receptors.[2] Researchers should consider this when designing experiments with high concentrations of the antagonist.
Conclusion
Based on the available experimental data, this compound is a highly potent and selective antagonist of the P2Y2 receptor. Its superior selectivity profile compared to older, non-selective antagonists like suramin and Reactive Blue 2 makes it an invaluable tool for investigating the specific roles of the P2Y2 receptor in health and disease. The detailed experimental protocols provided in this guide offer a foundation for the in vitro characterization of P2Y2 antagonists, enabling researchers to make informed decisions in their pharmacological studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of reactive blue 2 derivatives as selective antagonists for P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to P2Y2 Receptor Antagonists: AR-C118925XX vs. Suramin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AR-C118925XX and suramin for inhibiting P2Y2 receptor signaling, supported by experimental data. This document delves into the specifics of their potency, selectivity, and the experimental methodologies used to characterize these compounds, offering a clear perspective for selecting the appropriate antagonist for P2Y2 receptor research.
The P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP, is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. The development of potent and selective antagonists is crucial for dissecting its roles and for potential therapeutic interventions. This guide focuses on two such antagonists: the highly selective this compound and the non-selective agent, suramin.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and suramin, highlighting their distinct pharmacological profiles as P2Y2 receptor antagonists.
| Compound | Potency (pA2) at P2Y2 Receptor | Assay Type | Cell Line | Reference |
| This compound | 8.43 | Calcium Mobilization | Not Specified | |
| 8.30 (Schild analysis) | Intracellular Ca2+ Measurement | 1321N1-hP2Y2 | ||
| 37.2 nM | Calcium Mobilization | 1321N1 astrocytoma | [1][2][3] | |
| 51.3 nM | β-arrestin Translocation | Not Specified | [1][2][3] | |
| Suramin | ~4.32 (apparent pA2) | Phospholipase C stimulation | h-P2U-1321N1 (human P2Y2) | [4] |
| Compound | Selectivity | Reference |
| This compound | Inactive against a panel of 37 other receptors at 10 μM. At least 50-fold selective for P2Y2 over other mammalian P2Y receptor subtypes, with some activity at P2X1 and P2X3 receptors at ~1 μM.[1][2][3] Had no effect at recombinant hP2Y1, hP2Y4, rP2Y6, or hP2Y11 receptors at 1 μM.[5] | [1][2][3][5] |
| Suramin | Non-selective P2 receptor antagonist, also showing activity at other receptors.[4][6] A suramin-derived compound, NF272, was found to be a competitive but non-selective P2Y2 receptor antagonist.[7] | [4][6][7] |
P2Y2 Receptor Signaling Pathway and Inhibition
The activation of the P2Y2 receptor initiates a cascade of intracellular events. The diagram below illustrates the canonical Gq-mediated signaling pathway and the points of inhibition by this compound and suramin.
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data and for designing future experiments. Below are summaries of the key experimental protocols used to characterize this compound and suramin.
Intracellular Calcium Mobilization Assay
This assay is a primary method for assessing the function of Gq-coupled receptors like P2Y2.
Objective: To measure the antagonist's ability to inhibit agonist-induced increases in intracellular calcium concentration.
General Protocol:
-
Cell Culture: Human astrocytoma cells (e.g., 1321N1) or other suitable cell lines are stably transfected to express the human P2Y2 receptor. Cells are cultured in appropriate media and conditions until they form a confluent monolayer in 96-well or 384-well plates.
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Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a buffered salt solution (e.g., HBSS with HEPES). The dye is cell-permeable and becomes fluorescent upon binding to free intracellular calcium.
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Antagonist Incubation: After dye loading and washing, cells are incubated with varying concentrations of the antagonist (this compound or suramin) or vehicle control for a specified period.
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Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader (e.g., FLIPR). The agonist (e.g., UTP or ATP) is added to the wells, and the resulting change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured kinetically.
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Data Analysis: The antagonist's potency is determined by analyzing the concentration-response curves. The IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) can be calculated. For competitive antagonists, a Schild analysis can be performed by measuring the rightward shift in the agonist concentration-response curve at different antagonist concentrations to determine the pA2 value.
β-Arrestin Recruitment/Translocation Assay
This assay measures the interaction of β-arrestin with the activated P2Y2 receptor, a key step in receptor desensitization and internalization.
Objective: To quantify the ability of an antagonist to block agonist-induced recruitment of β-arrestin to the P2Y2 receptor.
General Protocol:
-
Cell Line: A cell line is engineered to co-express the P2Y2 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin fused to the complementary reporter fragment.
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Cell Plating: Cells are seeded in microplates and cultured overnight.
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Compound Incubation: Cells are incubated with various concentrations of the antagonist (e.g., this compound) or vehicle.
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Agonist Stimulation: An agonist (e.g., UTP) is added to stimulate the P2Y2 receptor.
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Signal Detection: Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the two reporter fragments into close proximity. This results in the reconstitution of the active reporter enzyme, which then acts on a substrate to produce a detectable signal (e.g., chemiluminescence or fluorescence). The intensity of the signal is proportional to the extent of β-arrestin recruitment.
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Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced signal. Potency is typically expressed as an IC50 or pA2 value.
Experimental Workflow Diagram
The logical flow of a typical antagonist characterization study is depicted below.
Conclusion
The experimental data clearly demonstrate that This compound is a potent and highly selective competitive antagonist of the P2Y2 receptor. Its nanomolar potency and high selectivity make it an invaluable tool for in vitro and in vivo studies aimed at elucidating the specific functions of the P2Y2 receptor.
In contrast, suramin is a non-selective P2 receptor antagonist with significantly lower potency at the P2Y2 receptor. Its utility in specifically studying P2Y2 receptor signaling is limited due to its broad activity profile. However, it may be useful in initial studies to probe for the general involvement of P2 receptors before employing more selective antagonists like this compound.
For researchers requiring precise and targeted inhibition of P2Y2 receptor signaling, this compound is the superior choice. The selection of the appropriate antagonist should be guided by the specific experimental goals, with careful consideration of the required potency and selectivity.
References
- 1. probechem.com [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of P2Y2 receptors in human vascular endothelial cells using this compound, a competitive and selective P2Y2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.tocris.com [resources.tocris.com]
- 7. Profiling of a suramin-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of AR-C118925XX and MRS2578.
A Comprehensive Guide for Researchers in Purinergic Signaling
For researchers navigating the complex landscape of purinergic signaling, the selection of appropriate pharmacological tools is paramount. This guide provides a detailed head-to-head comparison of two widely used antagonists, AR-C118925XX and MRS2578, which target distinct P2Y receptors. This objective analysis, supported by experimental data, aims to facilitate informed decisions in experimental design for professionals in academic research and drug development.
At a Glance: Key Antagonist Properties
| Feature | This compound | MRS2578 |
| Primary Target | P2Y₂ Receptor | P2Y₆ Receptor |
| Mechanism of Action | Competitive Antagonist[1] | Non-competitive/Insurmountable Antagonist[2] |
| Potency (Human) | pA₂ = 8.43[3][4] | IC₅₀ = 37 nM[5][6][7][8] |
| Potency (Rat) | - | IC₅₀ = 98 nM[5][6][8] |
| Selectivity | High selectivity for P2Y₂ over other P2Y and a panel of 37 other receptors.[3][4][7] | High selectivity for P2Y₆ over P2Y₁, P2Y₂, P2Y₄, and P2Y₁₁ receptors.[5][6][7][8] |
| Key Applications | Inhibition of ATP/UTP-mediated signaling, inflammation, cancer, fibrosis research.[9][10] | Inhibition of UDP-mediated signaling, neuroinflammation, phagocytosis, cancer research.[6] |
In-Depth Pharmacological Profiles
This compound: A Selective P2Y₂ Receptor Antagonist
This compound is a potent and selective competitive antagonist of the P2Y₂ receptor.[1][3][4] Its competitive nature means it reversibly binds to the same site as the endogenous agonists, ATP and UTP, thereby inhibiting receptor activation.[1]
Quantitative Analysis of this compound Activity:
| Parameter | Species | Value | Assay | Reference |
| pA₂ | Human | 8.43 | Functional Assay | [3][4] |
| pA₂ (Calcium Assay) | Human | - | 37.2 nM | [7] |
| pA₂ (β-arrestin Assay) | Human | - | 51.3 nM | [7] |
| IC₅₀ (Mucin Secretion) | - | 1 µM | Bronchial Epithelial Cells | [3][4] |
Selectivity Profile:
This compound exhibits high selectivity for the P2Y₂ receptor. At a concentration of 1 µM, it showed no significant activity at human P2Y₁, P2Y₄, or P2Y₁₁ receptors, or rat P2Y₆ receptors.[1] Further studies have shown it to be inactive against a panel of 37 other receptors at a concentration of 10 µM.[3][4] Some off-target effects have been noted at higher concentrations, with blocking activity at P2X₁ and P2X₃ receptors at approximately 1 µM.[7]
MRS2578: A Potent P2Y₆ Receptor Antagonist
MRS2578 is a selective and potent antagonist of the P2Y₆ receptor, which is activated by the endogenous ligand UDP.[5][6][7][8] It is characterized as a non-surmountable antagonist, suggesting a non-competitive mechanism of action.[2]
Quantitative Analysis of MRS2578 Activity:
| Parameter | Species | Value | Assay | Reference |
| IC₅₀ | Human | 37 nM | Functional Assay | [5][6][7][8] |
| IC₅₀ | Rat | 98 nM | Functional Assay | [5][6][8] |
Selectivity Profile:
MRS2578 demonstrates marked selectivity for the P2Y₆ receptor. It displays insignificant activity at P2Y₁, P2Y₂, P2Y₄, and P2Y₁₁ receptors, with IC₅₀ values greater than 10 µM for these subtypes.[5][6][7]
Signaling Pathways
The distinct receptor targets of this compound and MRS2578 translate to the modulation of different intracellular signaling cascades.
Experimental Methodologies
The characterization of this compound and MRS2578 relies on a variety of in vitro assays to determine their potency and selectivity. Below are representative protocols for key experiments.
Calcium Mobilization Assay for this compound
This assay is a cornerstone for evaluating the functional antagonism of Gq-coupled receptors like P2Y₂.
Protocol Outline:
-
Cell Culture: Human astrocytoma cells (1321N1) stably expressing the human P2Y₂ receptor are cultured in appropriate media and seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.
-
Antagonist Pre-incubation: The dye-containing buffer is replaced with a buffer containing various concentrations of this compound or vehicle control, and the cells are incubated for a defined period.
-
Agonist Stimulation and Signal Detection: A baseline fluorescence reading is taken before the addition of a P2Y₂ receptor agonist (e.g., UTP). The change in fluorescence, indicative of intracellular calcium mobilization, is monitored in real-time using an instrument such as a FlexStation or FLIPR.
-
Data Analysis: The agonist dose-response curves in the presence and absence of the antagonist are plotted to determine the Schild plot and calculate the pA₂ value, which quantifies the antagonist's potency.
NF-κB Reporter Assay for MRS2578
This assay is employed to assess the downstream consequences of P2Y₆ receptor blockade, particularly in inflammatory signaling.
Protocol Outline:
-
Cell Line and Reporter Construct: A suitable cell line, such as human microvascular endothelial cells (HMEC-1), is transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Cell Treatment: Transfected cells are seeded in multi-well plates and treated with different concentrations of MRS2578 for a specified duration.
-
Stimulation: The cells are then stimulated with a known activator of the NF-κB pathway, such as TNF-α, or a P2Y₆ agonist like UDP, to induce reporter gene expression.
-
Luciferase Assay: Following stimulation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
-
Data Analysis: The inhibitory effect of MRS2578 on stimulated NF-κB activity is quantified, and the IC₅₀ value is calculated from the dose-response curve.
Conclusion
This compound and MRS2578 are indispensable tools for dissecting the roles of P2Y₂ and P2Y₆ receptors in health and disease. Their high potency and selectivity make them valuable for in vitro and in vivo studies. This compound, as a competitive antagonist, is ideal for studying the direct competition with endogenous ligands at the P2Y₂ receptor. In contrast, the non-competitive nature of MRS2578 at the P2Y₆ receptor offers a different mode of pharmacological inhibition. A thorough understanding of their distinct pharmacological profiles, as outlined in this guide, is crucial for the accurate interpretation of experimental results and the advancement of research in the field of purinergic signaling.
References
- 1. Characterisation of P2Y2 receptors in human vascular endothelial cells using this compound, a competitive and selective P2Y2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AR-C 118925XX | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 4. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Validating P2Y2 Receptor Knockdown with AR-C118925XX: A Comparative Guide
The P2Y2 receptor is a G protein-coupled receptor (GPCR) activated equipotently by the extracellular nucleotides ATP and UTP.[1] Its activation triggers a cascade of intracellular signaling events involved in diverse physiological and pathological processes, including inflammation, wound healing, cell migration, and cancer progression.[2][3][4] Given its broad involvement in disease, the P2Y2 receptor is an attractive therapeutic target.
P2Y2 Receptor Signaling Pathway
Upon binding of ATP or UTP, the P2Y2 receptor primarily couples to Gαq/11 proteins.[2][5] This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[6] The subsequent increase in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which in turn phosphorylates downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) cascade like ERK1/2.[6][8]
Experimental Logic for Knockdown Validation
The core principle of this validation strategy is to demonstrate that both genetic knockdown of the P2Y2 receptor and pharmacological blockade with AR-C118925XX produce the same inhibitory effect on a specific agonist-induced cellular response. This congruence provides strong evidence that the observed effect is truly mediated by the P2Y2 receptor and not due to off-target effects of the knockdown reagent.
Data Presentation: Comparing Knockdown and Antagonist Effects
The following tables summarize experimental data from studies utilizing P2Y2 receptor knockdown and the antagonist this compound.
Table 1: Effect on P2Y2 Receptor Expression and Signaling
| Method | Target Cell Line | Measurement | Result | Reference |
| siRNA Knockdown | Prostate Cancer Cells (2B4, 1E8) | P2Y2 Protein Level | Prominently reduced expression confirmed by Western Blot. | [9] |
| siRNA Knockdown | Prostate Cancer Cells (2B4, 1E8) | ATP-induced ERK1/2 Phosphorylation | Significantly suppressed compared to control siRNA. | [9] |
| This compound | Human Adipocytes | Resting Cytoplasmic Ca2+ | Significantly reduced, suggesting blockade of constitutive activity. | [10] |
| This compound | Human Vascular Endothelial Cells | UTP-induced Ca2+ Mobilization | Concentration-dependent rightward shift of the UTP dose-response curve. | [11] |
Table 2: Effect on Cellular Functions
| Method | Target Cell Line | Measurement | Result | Reference |
| siRNA Knockdown | Breast Cancer Cells (MCF-7, MDA-MB-231) | ATP-mediated Cell Migration | Significantly inhibited. | [12] |
| siRNA Knockdown | Breast Cancer Cells (MCF-7, MDA-MB-231) | ATP-mediated Cell Invasion | Significantly inhibited. | [12] |
| siRNA Knockdown | Human Umbilical Vein Endothelial Cells (HUVECs) | Agonist-induced Actin Stress Fiber Formation | Attenuated compared to scrambled siRNA control. | [13] |
| This compound | Human Bronchial Epithelial Cells | ATP-γS-induced Mucin Secretion | Inhibited with an IC50 of 1 μM. | [14][15] |
| This compound | Systemic Sclerosis Dermal Fibroblasts | ATP-induced IL-6 Production | Significantly reduced. | [16][17] |
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below are representative protocols for key experiments.
Protocol 1: P2Y2 Receptor Knockdown using siRNA
-
Cell Seeding: Seed cells (e.g., 2x10^5 cells/well in a 6-well plate) in antibiotic-free medium and grow overnight to reach 60-70% confluency.
-
Transfection Complex Preparation: For each well, dilute P2Y2-specific siRNA (and a non-targeting control siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine) separately in serum-free medium. Combine the diluted siRNA and reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells dropwise.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Validation of Knockdown: Harvest cells to assess P2Y2 mRNA levels by quantitative RT-PCR (qRT-PCR) and protein levels by Western blotting.[9][12]
Protocol 2: Western Blotting for Protein Expression/Phosphorylation
-
Cell Lysis: After treatment (e.g., knockdown or antagonist incubation followed by agonist stimulation), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody (e.g., anti-P2Y2, anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9][18]
Protocol 3: Intracellular Calcium Mobilization Assay
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Wash cells with a buffer (e.g., HBSS) and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520) for 45-60 minutes at 37°C in the dark.[11]
-
Antagonist Treatment: For antagonist validation, add this compound at various concentrations and incubate for 15-30 minutes.
-
Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the P2Y2 agonist (ATP or UTP) and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity (peak minus baseline) reflects the intracellular calcium concentration. Plot dose-response curves to determine EC50 values for the agonist in the presence and absence of the antagonist.[11]
Protocol 4: Cell Migration Assay (Transwell/Boyden Chamber)
-
Cell Preparation: Culture cells to sub-confluency and serum-starve them for 12-24 hours. If testing knockdown, use cells 48 hours post-transfection.
-
Assay Setup: Resuspend cells in serum-free medium. If testing the antagonist, add this compound to the cell suspension. Place 100-200 µL of the cell suspension into the upper chamber of a Transwell insert (typically with an 8 µm pore size).
-
Chemoattractant: Fill the lower chamber with medium containing the P2Y2 agonist (e.g., 100 µM ATP) as a chemoattractant.[12]
-
Incubation: Incubate the plate for a period determined by the cell type's migratory capacity (e.g., 12-24 hours).
-
Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the cells that have migrated to the underside of the membrane. Count the migrated cells in several fields of view under a microscope.[12]
References
- 1. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. What are P2Y2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. P2Y receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. What are P2Y2 receptor agonists and how do they work? [synapse.patsnap.com]
- 8. Important roles of P2Y receptors in the inflammation and cancer of digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Characterisation of P2Y2 receptors in human vascular endothelial cells using this compound, a competitive and selective P2Y2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. AR-C 118925XX | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 15. rndsystems.com [rndsystems.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. P2Y2 receptor promotes cell invasion and metastasis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
AR-C118925XX: A Comparative Analysis of its Cross-Reactivity with Purinergic Receptors
For Researchers, Scientists, and Drug Development Professionals
AR-C118925XX is a potent and selective antagonist of the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1][2][3] Its high affinity and selectivity make it a valuable tool for studying P2Y2-mediated signaling in various physiological and pathological processes, including inflammation, cancer, and renal diseases.[1][2][3] This guide provides a comprehensive overview of the cross-reactivity profile of this compound against other purinergic receptors, supported by experimental data and detailed methodologies.
Comparative Selectivity Profile
This compound demonstrates remarkable selectivity for the P2Y2 receptor over other purinergic receptor subtypes. The following table summarizes its activity at various receptors, highlighting its specificity.
| Receptor Subtype | Species | Ligand/Agonist | Assay Type | This compound Activity | Reference |
| P2Y2 | Human | UTP | Calcium Mobilization | pA2 = 8.43 | |
| P2Y2 | Human | UTP | β-arrestin Translocation | pA2 = 37.2-51.3 nM | [4] |
| P2Y1 | Human | ADP | Calcium Mobilization | No effect at 1 µM | [5] |
| P2Y4 | Human | UTP | Calcium Mobilization | >500-fold selectivity over P2Y2 | [4] |
| P2Y6 | Rat | UDP | Calcium Mobilization | No effect at 1 µM | [5] |
| P2Y11 | Human | ATPγS | Calcium Mobilization | No effect at 1 µM | [5] |
| P2X1 | - | - | - | Blocked at ~1 µM | [6][7] |
| P2X3 | - | - | - | Blocked at ~1 µM | [6][7] |
| Other Receptors | - | - | - | Inactive against a panel of 37 other receptors at 10 µM |
Key Findings:
-
This compound is a highly potent and selective competitive antagonist of the P2Y2 receptor.[5]
-
It exhibits at least 50-fold selectivity for the P2Y2 receptor over other mammalian P2Y receptor subtypes.[4]
-
While highly selective within the P2Y family, this compound can inhibit P2X1 and P2X3 receptors at micromolar concentrations.[6][7]
-
The compound was found to be inactive against a broad panel of 37 other receptors at a concentration of 10 µM, underscoring its specific mode of action.
Signaling Pathways
The P2Y2 receptor primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream events. This compound competitively antagonizes this pathway.
Caption: P2Y2 Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cross-reactivity profile of this compound.
Calcium Mobilization Assay
This assay measures the antagonist's ability to inhibit agonist-induced increases in intracellular calcium concentration ([Ca2+]i), a hallmark of Gαq-coupled receptor activation.
Experimental Workflow:
Caption: Workflow for a Calcium Mobilization Assay to Determine Antagonist Potency.
Detailed Steps:
-
Cell Culture: Human astrocytoma 1321N1 cells stably expressing the human P2Y2 receptor (1321N1-hP2Y2) are cultured in appropriate media.[7]
-
Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Cal-520, according to the manufacturer's instructions.[5]
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified period.
-
Agonist Stimulation: A P2Y2 receptor agonist, such as UTP, is added to the wells to induce a calcium response.[5]
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity using a plate reader.
-
Data Analysis: The antagonist's potency is determined by constructing concentration-response curves and calculating the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.
β-Arrestin Translocation Assay
This assay assesses the antagonist's ability to block agonist-induced recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and signaling.
Experimental Steps:
-
Cell Line: A cell line co-expressing the P2Y2 receptor fused to a luciferase fragment and β-arrestin fused to the complementary fragment is used.
-
Antagonist Treatment: Cells are treated with different concentrations of this compound.
-
Agonist Stimulation: A P2Y2 agonist is added to stimulate the receptor.
-
Luminescence Detection: Upon agonist-induced β-arrestin recruitment, the luciferase fragments come into proximity, generating a luminescent signal that is measured with a luminometer.
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the luminescent signal and calculating the pA2 value.[6][7]
Conclusion
This compound is a highly selective and potent antagonist of the P2Y2 receptor. Its minimal cross-reactivity with other P2Y receptor subtypes makes it an excellent pharmacological tool for elucidating the specific roles of the P2Y2 receptor in health and disease. Researchers should, however, be mindful of its potential off-target effects on P2X1 and P2X3 receptors at higher concentrations. The provided experimental protocols offer a foundation for the in vitro characterization of this and other purinergic receptor antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. From UTP to AR-C118925, the discovery of a potent non nucleotide antagonist of the P2Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probechem.com [probechem.com]
- 5. Characterisation of P2Y2 receptors in human vascular endothelial cells using this compound, a competitive and selective P2Y2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of AR-C118925XX and Other Non-Nucleotide P2Y2 Antagonists
A comprehensive analysis of the inhibitory potency of AR-C118925XX in comparison to other selective non-nucleotide antagonists targeting the P2Y2 receptor reveals its high efficacy. This guide provides a detailed comparison of their performance, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
The P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP, is a promising therapeutic target for a variety of conditions, including chronic inflammation, cancer, and pain.[1] The development of potent and selective antagonists is crucial for validating its role in these pathologies and for advancing novel therapeutics. This compound has emerged as a potent, selective, and competitive antagonist of the P2Y2 receptor.[2][3] This report details a comparative analysis of this compound with other non-nucleotide P2Y2 antagonists, presenting key efficacy data and the experimental protocols used to generate them.
Efficacy Comparison of Non-Nucleotide P2Y2 Antagonists
The inhibitory potency of this compound and other non-nucleotide P2Y2 antagonists has been evaluated in various in vitro assays. The following table summarizes the reported IC50 and pA2 values, providing a quantitative comparison of their efficacy. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.
| Compound | Assay Type | Agonist | Cell Line | IC50 (nM) | pA2 | Reference |
| This compound | Calcium Mobilization | UTP | 1321N1-hP2Y2 | 72.1 ± 12.4 | 7.43 | [4] |
| This compound | Calcium Mobilization | ATP | 1321N1-hP2Y2 | 57.4 ± 19.6 | - | [4] |
| This compound | β-Arrestin Translocation | UTP | 1321N1-hP2Y2 | - | 7.29 | [2][4] |
| Kaempferol | Calcium Mobilization | UTP | - | 6,000 - 19,000 | - | [5] |
| Benzothiazole Scaffold (cpd 19) | Calcium Mobilization | UTP | 1321N1-P2Y2R | 9,260 | - | [2] |
| Thiazine Scaffold (cpd 20) | Calcium Mobilization | UTP | 1321N1-P2Y2R | 9,870 | - | [2] |
| Thiazepine Scaffold (cpd 21) | Calcium Mobilization | UTP | 1321N1-P2Y2R | 10,900 | - | [2] |
| Benzenesulfonate (cpd 22) | Calcium Mobilization | ATP/UTP | P2Y2R-1321N1 | 3,430 | - | [2] |
| Benzenesulfonate (cpd 23) | Calcium Mobilization | ATP/UTP | P2Y2R-1321N1 | 3,170 | - | [2] |
| Benzenesulfonate (cpd 24) | Calcium Mobilization | ATP/UTP | P2Y2R-1321N1 | 3,010 | - | [2] |
Note: IC50 is the half maximal inhibitory concentration. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a P2Y2 receptor agonist.
Materials:
-
Human 1321N1 astrocytoma cells stably expressing the human P2Y2 receptor (1321N1-hP2Y2).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
P2Y2 receptor agonist (e.g., UTP or ATP).
-
Test compounds (P2Y2 antagonists).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed 1321N1-hP2Y2 cells into microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Remove the growth medium and add Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Add the test compounds (antagonists) at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add the P2Y2 agonist (e.g., UTP at its EC80 concentration) to all wells simultaneously using the instrument's liquid handler.
-
Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm immediately before and after agonist addition, with kinetic readings for a defined period.
-
Data Analysis: The antagonist effect is calculated as the percentage of inhibition of the agonist-induced calcium response. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
β-Arrestin Translocation Assay
This assay quantifies the recruitment of β-arrestin to the activated P2Y2 receptor, a key step in receptor desensitization and signaling.
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing the P2Y2 receptor fused to a ProLink™ tag (PK) and β-arrestin fused to an Enzyme Acceptor (EA) (e.g., PathHunter® β-Arrestin cells from DiscoverX).
-
Cell plating reagent.
-
P2Y2 receptor agonist (e.g., UTP).
-
Test compounds (P2Y2 antagonists).
-
PathHunter® Detection Reagents.
-
White, solid-bottom 96- or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the PathHunter® cells in the microplate at the recommended density and incubate overnight.
-
Compound Addition: Add the test compounds (antagonists) at various concentrations to the wells.
-
Agonist Stimulation: Add the P2Y2 agonist (e.g., UTP at its EC80 concentration) to the wells and incubate for 90 minutes at 37°C.
-
Signal Detection: Add the PathHunter® Detection Reagents to each well and incubate at room temperature for 60 minutes.
-
Data Acquisition: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced luminescent signal. IC50 or pA2 values are calculated from the concentration-response curves.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of P2Y2 receptors in human vascular endothelial cells using this compound, a competitive and selective P2Y2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. cosmobio.co.jp [cosmobio.co.jp]
Using AR-C118925XX to confirm the role of P2Y2 in a specific cell line.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AR-C118925XX, a selective P2Y2 receptor antagonist, with other pharmacological tools used to investigate the role of the P2Y2 receptor in a specific cell line. We present supporting experimental data, detailed protocols for key assays, and visual representations of signaling pathways and experimental workflows to aid in your research.
The P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP, is implicated in a wide range of physiological and pathological processes, including inflammation, cell migration, and cancer progression.[1] Elucidating its specific function in a given cell line is crucial for understanding its role in disease and for the development of novel therapeutics. This compound is a potent and selective tool for this purpose.[2][3]
Performance Comparison of P2Y2 Receptor Modulators
Effective validation of P2Y2 receptor function relies on the use of specific agonists and antagonists. This section compares this compound with other commonly used compounds.
P2Y2 Receptor Antagonists
This compound stands out as a potent, selective, and competitive antagonist of the P2Y2 receptor. Its high selectivity minimizes off-target effects, providing more reliable data. In contrast, older antagonists like Suramin are non-selective and can interact with other P2Y and P2X receptor subtypes.[2][4]
| Compound | Type | Potency (Human) | Selectivity | Reference |
| This compound | Selective P2Y2 Antagonist | pA2 = 8.43 | High; inactive against a panel of 37 other receptors at 10 µM. At least 50-fold selective over other mammalian P2Y receptors. | [5] |
| Suramin | Non-selective P2 Antagonist | Moderately potent P2Y2 inhibitor | Low; also inhibits P2Y11 and other P2Y and P2X receptors. | [2][4] |
| Reactive Blue 2 (RB-2) | Non-selective P2Y Antagonist | Potent inhibitor of several P2YRs | Low; also antagonizes some P2X receptors. | [2] |
| MRS2578 | Selective P2Y6 Antagonist | IC50 = 37 nM (for P2Y6) | High for P2Y6; insignificant activity at P2Y1, P2Y2, P2Y4, and P2Y11 receptors. Used as a negative control for P2Y2. | [6][7] |
P2Y2 Receptor Agonists
To confirm that the effects of this compound are due to P2Y2 receptor blockade, specific agonists are used to elicit a response that can then be inhibited. ATP and UTP are the endogenous agonists for the P2Y2 receptor, activating it with similar potency.[8][9][10] For greater selectivity, synthetic agonists like 2-ThioUTP can be employed.
| Compound | Type | Potency (Human) | Notes | Reference |
| ATP (Adenosine Triphosphate) | Endogenous P2Y2 Agonist | EC50 ≈ 1.5–5.8 µM | Also activates other P2Y and P2X receptors. | [9][10][11] |
| UTP (Uridine Triphosphate) | Endogenous P2Y2 Agonist | EC50 ≈ 1.5–5.8 µM | More selective for P2Y2 and P2Y4 compared to ATP. | [8][9][10] |
| 2-ThioUTP | Selective P2Y2 Agonist | EC50 = 0.035 µM | Potent and selective for P2Y2 over P2Y4 and P2Y6. | [12][13] |
Experimental Protocols for P2Y2 Receptor Confirmation
To validate the role of the P2Y2 receptor in a cell line using this compound, a series of experiments are typically performed. These include assessing changes in cell signaling, such as intracellular calcium mobilization and protein phosphorylation, as well as functional outcomes like cell viability.
Calcium Imaging for P2Y2 Receptor Activation
Activation of the Gq-coupled P2Y2 receptor leads to an increase in intracellular calcium ([Ca2+]i). This can be measured using fluorescent calcium indicators like Fura-2 AM.
Protocol:
-
Cell Preparation: Plate cells on coverslips and allow them to adhere.
-
Dye Loading: Incubate the cells with Fluo-4 AM (2 µM) at 37°C for 30 minutes.[14]
-
Washing: Wash the cells to remove unincorporated dye.
-
Baseline Measurement: Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) before adding any compounds.
-
Antagonist Pre-incubation: To test for inhibition, pre-incubate the cells with this compound (e.g., 1 µM) for a designated period.
-
Agonist Stimulation: Add a P2Y2 agonist (e.g., UTP or 2-ThioUTP) and record the change in fluorescence over time.
-
Data Analysis: Quantify the change in [Ca2+]i in response to the agonist in the presence and absence of the antagonist. A significant reduction in the calcium response in the presence of this compound indicates P2Y2 receptor-mediated signaling.
Western Blot for Downstream Signaling (p38 MAPK Phosphorylation)
P2Y2 receptor activation can lead to the phosphorylation of downstream signaling proteins like p38 MAPK.[15][16] Western blotting can be used to detect the phosphorylated (activated) form of p38.
Protocol:
-
Cell Treatment: Treat cells with the P2Y2 agonist (e.g., ATP) in the presence or absence of a pre-incubation with this compound. Include an untreated control.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Normalization: Strip the membrane and re-probe with an antibody against total p38 to normalize for protein loading.[19] A decrease in the ratio of phospho-p38 to total p38 in the presence of this compound suggests P2Y2-mediated activation of this pathway.
Cell Viability Assay
Depending on the cell line and context, P2Y2 receptor signaling can influence cell proliferation and survival. A cell viability assay, such as the MTT assay, can be used to assess these effects.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of a P2Y2 agonist, this compound, or a combination of both. Include vehicle-treated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. A reversal of the agonist-induced effect on cell viability by this compound points to the involvement of the P2Y2 receptor.
Visualizing P2Y2-Mediated Processes
Diagrams generated using Graphviz (DOT language) can help to visualize the complex signaling pathways and experimental logic.
Caption: P2Y2 Receptor Signaling Pathway.
Caption: Experimental Workflow for P2Y2 Role Confirmation.
Caption: Logic for P2Y2 Receptor Role Confirmation.
References
- 1. P2Y2 Receptor Signaling in Health and Disease [mdpi.com]
- 2. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential for P2Y2 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The P2-purinoceptor antagonist suramin is a competitive antagonist at vasoactive intestinal peptide receptors in the rat gastric fundus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. probechem.com [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What are P2Y2 receptor agonists and how do they work? [synapse.patsnap.com]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. resources.tocris.com [resources.tocris.com]
- 13. 2-ThioUTP tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Comparative Review of Selective P2Y2 Receptor Antagonists for In Vivo Research
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of selective P2Y2 receptor antagonists utilized in in vivo studies. The focus is on presenting experimental data, detailed methodologies, and the underlying signaling pathways to aid in the selection of appropriate research tools.
The P2Y2 receptor, a G protein-coupled receptor activated by extracellular ATP and UTP, is implicated in a variety of physiological and pathological processes, including inflammation, cancer progression, and pain.[1][2] Its role in these conditions has made it an attractive target for therapeutic intervention. This guide focuses on the most prominent selective P2Y2 receptor antagonist, AR-C118925, providing a comprehensive overview of its characteristics and in vivo applications. While other purinergic receptor antagonists exist, such as MRS2578, it is important to note that MRS2578 is a selective antagonist for the P2Y6 receptor, with no significant activity at the P2Y2 receptor, and is therefore not included in this direct comparison.[1][3][4]
P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor initiates a cascade of intracellular signaling events. Primarily coupled to Gq/11 proteins, the receptor activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][4] The receptor can also couple to other G proteins, such as G12/13, to activate Rho/Rho kinase pathways, influencing cell migration. Furthermore, P2Y2 receptor activation can transactivate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), broadening its signaling repertoire.[1]
Comparative Data of AR-C118925
The following tables summarize the available quantitative data for the selective P2Y2 receptor antagonist AR-C118925.
Table 1: In Vitro Potency and Selectivity of AR-C118925
| Parameter | Species | Value | Assay Type | Reference |
| pA2 | Human | 37.2 nM | Calcium Mobilization | [5] |
| Human | 51.3 nM | β-arrestin Translocation | [5] | |
| IC50 | Human | 87.9 nM | UTP-induced Calcium Mobilization | [6] |
| Selectivity | Various | >50-fold selective over other P2Y, P2X, and adenosine receptors (except P2X1 and P2X3 at ~1 µM) | Various functional assays | [5] |
Table 2: Pharmacokinetic Properties of AR-C118925
| Parameter | Species | Value | Route of Administration | Reference |
| Metabolic Stability | Human, Mouse | Highly stable in liver microsomes | N/A | [5] |
| Permeability | N/A | Moderate in Caco-2 cells | N/A | [5] |
| Oral Bioavailability | N/A | Likely limited | Peroral | [5] |
Table 3: In Vivo Efficacy of AR-C118925 in Cancer Models
| Cancer Model | Cell Line(s) | Animal Model | Key Findings | Reference |
| Oral Squamous Cell Carcinoma | MOC2 | C57BL/6 Mice | Systemic administration slowed tumor growth. | [6] |
| Head and Neck Squamous Cell Carcinoma | Cal27, FaDu | N/A (Inferred from in vitro data) | In vitro studies suggest potential for in vivo efficacy. | [6] |
| Pancreatic Cancer | AsPC-1 | Athymic nu/nu Mice | Reduced tumor growth. | [7] |
| Panc02 | C57BL/6 Mice | Reduced tumor size and acted synergistically with gemcitabine to increase survival. | [7] |
Experimental Protocols for In Vivo Studies
Detailed experimental protocols are crucial for the replication and extension of in vivo research. Below are summaries of methodologies used in key studies investigating AR-C118925.
Syngeneic Mouse Model of Oral Cancer (MOC2)
-
Animal Model: C57BL/6 mice.[6]
-
Tumor Induction: MOC2 cells are injected subcutaneously into the flank of the mice. These cells are derived from a carcinogen-induced oral squamous cell carcinoma in a C57BL/6 mouse, making the model syngeneic and suitable for immunological studies.[8][9]
-
Antagonist Administration: While the full peer-reviewed article with the detailed protocol for AR-C118925 administration in the MOC2 model was not available in the search results, a related study using a P2Y2 receptor knockout in the same MOC2 model provides insight into the tumorigenesis assay. In that study, wild-type or P2Y2R-/- MOC2 cells were contralaterally implanted into C57BL/6 J and P2Y2R-/- mice, and tumors were excised and weighed at 28 days post-implantation.[6] For the pharmacological study, it is stated that systemic administration of AR-C118925 slowed tumor growth.[6] A separate study in a pancreatic cancer model administered AR-C118925 at 10 mg/kg every 5 days.[10]
-
Efficacy Evaluation: Tumor growth is monitored over time. In the knockout study, the primary endpoint was the excised tumor weight at the end of the experiment.[6]
Pancreatic Cancer Xenograft Models (AsPC-1 and Panc02)
-
Animal Models:
-
Tumor Induction:
-
AsPC-1 (Subcutaneous): AsPC-1 cells are injected subcutaneously into the flank of athymic nude mice.[9]
-
Panc02 (Orthotopic): Panc02 cells are injected into the pancreatic body of C57BL/6 mice to establish an orthotopic tumor.[7] In some protocols, cells are suspended in Matrigel to enhance tumor formation.[11]
-
-
Antagonist Administration: AR-C118925 was administered to the mice. While the specific route and schedule for the pancreatic cancer studies were not detailed in the available abstracts, a dosage of 10 mg/kg every 5 days has been used in other in vivo cancer studies with this compound.[7][10]
-
Efficacy Evaluation: Tumor growth is monitored, and in the Panc02 model, mouse survival was also a key endpoint, particularly in combination therapy studies with gemcitabine.[7]
General Experimental Workflow for In Vivo Antagonist Evaluation
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a P2Y2 receptor antagonist in a cancer model.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic potential for P2Y2 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2Y2 Receptor Signaling in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumoral P2Y2 receptor modulates tumor growth and host anti-tumor immune responses in a syngeneic murine model of oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syngeneic Mouse Models of Oral Cancer are Effectively Targeted by anti-CD44-based NIR-PIT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Analysis of Tumor Infiltrating Lymphocytes in a Syngeneic Mouse Model of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crownbio.com [crownbio.com]
Safety Operating Guide
Proper Disposal of AR-C118925XX: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential guidance on the safe disposal of AR-C118925XX, a selective P2Y2 receptor antagonist. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with waste disposal regulations.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including chemical-resistant gloves, laboratory coats, and safety goggles, should be worn at all times when handling this compound. Ensure adequate ventilation in the work area to minimize inhalation exposure. In case of accidental contact or spillage, refer to the specific first-aid and cleanup measures outlined in the SDS.
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound, including any contaminated materials, is as follows:
-
Waste Classification: this compound should be treated as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Containerization:
-
Collect waste this compound, in either solid or solution form, in a designated, properly labeled, and sealed waste container.
-
The container must be compatible with the chemical properties of the compound and any solvents used.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, vials, and absorbent paper, must also be disposed of as hazardous waste.
-
Place these contaminated materials in the same designated hazardous waste container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected for disposal.
-
The storage area should be well-ventilated.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet for this compound.
-
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, extracted from available safety and technical data sheets. This information is crucial for risk assessment and safe handling.
| Property | Value | Source |
| Molecular Weight | 537.59 g/mol | [1][2][3] |
| Purity | ≥97% | [3][4] |
| Solubility | Soluble to 100 mM in DMSO | [3] |
| Storage Temperature (Powder) | -20°C | [2][3] |
| Storage of Stock Solutions | 1 year at -80°C in solvent; 1 month at -20°C in solvent | [2] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling AR-C118925XX
This document provides crucial guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of AR-C118925XX, a potent and selective P2Y2 receptor antagonist. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Compound Properties and Storage
This compound is a selective and competitive antagonist for the P2Y2 receptor.[1][2][3] For optimal stability, the compound in its solid form and prepared stock solutions should be stored under specific conditions.
| Parameter | Value | Source |
| Chemical Name | 5-[[5-(2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-yl)-3,4-dihydro-2-oxo-4-thioxo-1(2H)-pyrimidinyl]methyl]-N-2H-tetrazol-5-yl-2-furancarboxamide | [1] |
| Molecular Formula | C28H23N7O3S | [2][3] |
| Molecular Weight | 537.59 g/mol | [1][2][3][4] |
| CAS Number | 216657-60-2 | [2][3][4] |
| Purity | ≥97% (HPLC) | [1][2][3] |
| Solubility | Soluble to 100 mM in DMSO | [1][2][3] |
| Powder Storage | Store at -20°C for up to 3 years | [4][5] |
| Stock Solution Storage | Store in aliquots at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [4][5] |
Personal Protective Equipment (PPE)
While a comprehensive Safety Data Sheet (SDS) for this compound was not located, standard laboratory safety protocols for handling potent small molecules should be strictly followed. The following PPE is mandatory when handling this compound in solid or solution form:
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or airborne particles. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for handling large quantities of powder. | To prevent inhalation of the compound. |
Operational Plan: Stock Solution Preparation
This protocol outlines the steps for preparing a stock solution of this compound. All procedures should be performed in a chemical fume hood.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder in a suitable container. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.538 mg of the compound.
-
Solubilization: Add the appropriate volume of DMSO to the powder. For a 10 mM solution, if you weighed 0.538 mg, add 100 µL of DMSO.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.
Disposal Plan
Dispose of all waste containing this compound in accordance with institutional, local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Solid Waste: Collect unused this compound powder and any contaminated materials (e.g., weigh boats, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and clearly labeled liquid hazardous waste container. Do not dispose of this chemical down the drain.
-
Sharps Waste: Any needles or syringes contaminated with this compound must be disposed of in a designated sharps container.
Signaling Pathway and Experimental Workflow
This compound acts as an antagonist to the P2Y2 receptor, a G protein-coupled receptor (GPCR).[1][2][3] Activation of the P2Y2 receptor by agonists like ATP or UTP initiates a signaling cascade that leads to various cellular responses.[1][2][6] this compound blocks this activation.
Caption: P2Y2 receptor signaling pathway and the inhibitory action of this compound.
The following diagram illustrates a typical workflow for an in vitro experiment designed to test the efficacy of this compound.
Caption: A typical in vitro experimental workflow for evaluating this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
